5-Chloro-6-isopropoxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIVDDFLGKWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592495 | |
| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187401-45-2 | |
| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-Chloro-6-isopropoxynicotinic acid" CAS number 187401-45-2
An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic acid (CAS 187401-45-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a substituted pyridine-3-carboxylic acid derivative. As a functionalized heterocyclic compound, it serves as a valuable intermediate in synthetic organic chemistry and holds potential as a key building block in the design and development of novel therapeutic agents and other high-value chemical entities. This guide synthesizes critical data on its physicochemical properties, outlines a logical synthetic pathway with detailed protocols, discusses its application potential, and provides essential safety and handling information.
Physicochemical and Structural Characteristics
This compound, with the CAS number 187401-45-2, is a solid organic compound at room temperature. Its structure features a pyridine ring functionalized with three distinct substituents: a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and an isopropoxy group at the 6-position. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile scaffold in medicinal chemistry. The chlorine atom and the lipophilic isopropoxy group can significantly influence the molecule's pharmacokinetic profile, including its membrane permeability and metabolic stability, while the carboxylic acid provides a crucial handle for synthetic elaboration.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | PubChem[1] |
| CAS Number | 187401-45-2 | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 215.63 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | 95-96% | AKSci, Sigma-Aldrich[2] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Storage Conditions | Store long-term in a cool, dry place. Sealed in dry, 2-8°C. | Sigma-Aldrich, AKSci[2] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes may exist, a highly logical and field-proven approach for preparing this compound involves the Williamson ether synthesis. This method starts from the readily available precursor, 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8).[3][4] The core of this transformation is the nucleophilic substitution reaction where the hydroxyl group of the precursor is converted into an isopropoxy ether.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
5-Chloro-6-hydroxynicotinic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend 5-Chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent substitution reaction. The carboxylic acid will also be deprotonated.
-
-
Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add 2-bromopropane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The generated alkoxide acts as a nucleophile, attacking the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Anhydrous DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.
-
-
Work-up and Acidification: Carefully quench the reaction by slowly adding deionized water at 0°C. Acidify the aqueous solution to a pH of ~3 using 1 M HCl.
-
Causality: The water quench neutralizes any unreacted NaH. Acidification is critical to protonate the carboxylate salt, yielding the final carboxylic acid product and rendering it less soluble in the aqueous phase for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Characterization: Purify the crude solid by recrystallization or column chromatography. Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate for building more complex molecules.[2] Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed in subsequent synthetic steps. The importance of chlorine-containing compounds in pharmaceuticals is well-established, with chlorinated molecules playing a role in treatments for a vast range of diseases.[5]
Caption: Key synthetic transformations of the title compound.
-
Amide Bond Formation: The carboxylic acid is the most versatile functional group, readily activated for coupling with a wide array of amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and is fundamental to the synthesis of many drug candidates.
-
Esterification: Reaction with alcohols under acidic conditions yields esters, which can act as prodrugs or modulate the solubility and cell permeability of a parent molecule.
-
Cross-Coupling Reactions: The chloro-substituent on the electron-deficient pyridine ring can potentially participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or heteroaryl groups, enabling rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR).
-
Scaffold Rigidity and Lipophilicity: The isopropoxy group provides steric bulk and increases lipophilicity, which can enhance binding affinity to protein targets and improve oral bioavailability.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its identified hazards. It is classified as an irritant.[1]
GHS Hazard Statements: [1][2][6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
All operations involving this compound must be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Exposure Prevention: Avoid generating dust.[6] Do not breathe dust, fumes, or vapors.[6] Prevent contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation (H319).[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation (H315).[6] |
| Body Protection | Lab coat. | Protects against accidental spills.[6] |
| Respiratory | Use only in a fume hood. | Prevents inhalation of dust, mitigating respiratory tract irritation (H335).[6] |
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[6]
-
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperatures are between 2-8°C to ensure long-term stability.
Conclusion
This compound (CAS 187401-45-2) is a strategically designed chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for molecular elaboration, enabling the synthesis of diverse and complex target molecules. While it presents moderate handling hazards requiring standard laboratory precautions, its value as a building block for discovery programs is clear. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18070582, this compound. PubChem. Retrieved January 8, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. PubChem. Retrieved January 8, 2026, from [Link].
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved January 8, 2026, from a representative SDS for a similar chemical irritant. A direct link for this specific CAS number from this vendor was not found, but the general advice is consistent.
-
Guchhait, S. K., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105139. Retrieved January 8, 2026, from [Link].
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- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-isopropoxynicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Recognizing that publicly available experimental data for this specific molecule is limited, this document serves a dual purpose: to consolidate existing information from computational models and supplier specifications, and to provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics to inform their research, synthesis, and formulation efforts. We will delve into the theoretical basis for property assessment and furnish actionable methodologies for determining critical attributes such as solubility, melting point, and pKa, thereby empowering researchers to generate the high-quality data essential for advancing their scientific objectives.
Introduction and Chemical Identity
This compound belongs to the family of halogenated nicotinic acid derivatives. The presence of a carboxylic acid group, a chloro substituent, and an isopropoxy moiety on the pyridine ring suggests a compound with potential for diverse chemical interactions and biological activity. Nicotinic acid and its derivatives are well-established pharmacophores, and the specific substitutions on this scaffold are likely to modulate its electronic properties, lipophilicity, and metabolic stability.
A precise understanding of its physicochemical properties is paramount for any meaningful investigation. These properties govern a molecule's behavior from the benchtop to biological systems, influencing everything from reaction kinetics during synthesis to solubility in bioassay media and ultimately, its pharmacokinetic profile in vivo.
Chemical Structure:
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of this compound. It is critical to note that apart from basic molecular identifiers, most of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 187401-45-2 | AK Scientific[1], Sigma-Aldrich[2] |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[3] |
| Molecular Weight | 215.63 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | AK Scientific[1], Sigma-Aldrich[2] |
| XLogP3 (Predicted) | 2.1 | PubChem[3] |
| Topological Polar Surface Area | 59.4 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Aqueous Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physicochemical Characterization
The absence of comprehensive experimental data for this compound necessitates the application of robust analytical methods. The following section provides detailed, step-by-step protocols for determining its melting point, aqueous solubility, and pKa. These protocols are designed to be self-validating and are grounded in standard pharmaceutical industry practices.
Determination of Melting Point
The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities.[4]
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
For a precise measurement, prepare a new sample and set the heating rate to 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug discovery and development, impacting everything from the reliability of in vitro assays to oral bioavailability.[5] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights.
Methodology 1: Kinetic Solubility Assay (High-Throughput Screening)
This method is rapid and suitable for early-stage discovery, assessing the solubility of a compound after precipitation from a DMSO stock solution.[6][7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM and 1% DMSO.
-
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach a steady state.
-
Analysis (Nephelometry):
-
Measure the light scattering of each well using a nephelometer.
-
Compare the scattering to that of positive (precipitated) and negative (soluble) controls to determine if the compound is soluble at 100 µM.
-
Methodology 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[8][9][10]
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing:
-
Allow the vial to stand for a short period to let larger particles settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with a carboxylic acid group, the pKa will determine its ionization state at different pH values, which profoundly affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if the compound has very low water solubility, but this should be minimized and accounted for.
-
Titration Setup:
-
Place the solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume). This is based on the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.
-
Predicted Spectral Data
While experimental spectra are not available, computational tools can provide predictions that can aid in the interpretation of experimentally acquired data.
-
¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The isopropoxy group will show a septet for the CH proton and a doublet for the two methyl groups. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). Carbons attached to the electronegative chlorine and oxygen atoms will also be shifted downfield.
-
Mass Spectrometry: The nominal mass will be 215 u. The high-resolution mass will be 215.0349 g/mol .[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.
-
Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
Conclusion
This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has consolidated the currently available information on its physicochemical properties and, more importantly, has provided a detailed roadmap for the experimental determination of its most critical parameters. The application of the described protocols will enable researchers to generate the robust and reliable data necessary to unlock the full potential of this molecule in their scientific endeavors. The principles and methodologies outlined herein are fundamental to the broader practice of drug discovery and development, emphasizing the importance of a thorough physicochemical understanding of any compound of interest.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
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Clarion University. Determination of Melting Point. Available from: [Link]
-
Slideshare. experiment (1) determination of melting points. Published September 19, 2021. Available from: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
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JoVE. Video: Melting Point Determination of Solid Organic Compounds. Published February 22, 2017. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]
-
PubChemLite. This compound (C9H10ClNO3). Available from: [Link]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
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- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on available literature. Furthermore, it presents a thorough spectroscopic characterization, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and quality control. Potential applications in drug development are also discussed, drawing from the known biological activities of related nicotinic acid derivatives.
Introduction
This compound, with the IUPAC name 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid [1], belongs to the class of halogenated and alkoxy-substituted nicotinic acid derivatives. This class of compounds has garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The presence of a chlorine atom and an isopropoxy group on the pyridine ring, along with the carboxylic acid functionality, offers multiple points for molecular interaction and further chemical modification, making it an attractive scaffold for the design of novel therapeutic agents.
The unique electronic and steric properties imparted by these substituents can influence the molecule's pharmacokinetic and pharmacodynamic profiles. This guide aims to be a valuable resource for researchers by consolidating the known information and providing a detailed, practical framework for the synthesis and characterization of this compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 187401-45-2 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C, sealed in a dry place |
Canonical SMILES: CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl[1]
InChI Key: PZDIVDDFLGKWID-UHFFFAOYSA-N
Synthesis Protocol
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step 1: Iodination of 5-Chloro-6-hydroxynicotinic acid
The first step involves the iodination of the pyridine ring to activate it for subsequent nucleophilic substitution.
Reaction:
Caption: Iodination of the starting material.
Experimental Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, addition funnel, and magnetic stirrer, add 5-chloro-6-hydroxynicotinic acid (0.02 mole) and sodium carbonate (0.03 mole) in 90 mL of water[2].
-
Heat the stirred reaction mixture to 100°C under a nitrogen atmosphere[2].
-
Prepare a solution of iodine (0.02 mole) and potassium iodide (0.03 mole) in 35 mL of water[2].
-
Add the iodine solution to the reaction mixture dropwise over 30 minutes[2].
-
Stir the reaction mixture for 1 hour at 100°C[2].
-
Cool the mixture and acidify with a suitable acid (e.g., SO₂) to a pH of <1 to precipitate the product[2].
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Isopropoxylation and Chlorination to yield this compound
This step involves a nucleophilic substitution with isopropanol, likely facilitated by a chlorinating agent which also converts the carboxylic acid to an acyl chloride that is subsequently hydrolyzed.
Reaction:
Caption: Conversion to the final product.
Experimental Protocol:
-
In a suitably sized flask, suspend the dried 3-chloro-5-iodo-2-pyridinol (1 equivalent) in an excess of isopropanol.
-
Slowly add phosphorus oxychloride (POCl₃, at least 2 equivalents) to the slurry.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
To facilitate the unequivocal identification and characterization of this compound, the following spectroscopic data are provided. As experimental data is not publicly available, these are high-quality predicted spectra.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.8 | Doublet | 1H | H-2 (Pyridine) |
| ~8.2 | Doublet | 1H | H-4 (Pyridine) |
| ~5.4 | Septet | 1H | -CH(CH₃)₂ |
| ~1.4 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~160 | C-6 (Pyridine) |
| ~152 | C-2 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~125 | C-5 (Pyridine) |
| ~118 | C-3 (Pyridine) |
| ~72 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1580, 1470 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Ether) |
| ~1100 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Predicted m/z values for [M+H]⁺: 216.0422 (for ³⁵Cl) and 218.0393 (for ³⁷Cl)[3].
Potential Applications in Drug Development
While specific biological activities for this compound have not been reported, the broader class of substituted nicotinic acids has shown a wide range of therapeutic potential. The structural features of this molecule suggest several avenues for its exploration in drug discovery.
-
Anti-inflammatory Agents: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The specific substitutions on the pyridine ring of this compound may modulate this activity.
-
Antibacterial Agents: The pyridine carboxylic acid scaffold is present in some antibacterial drugs. This compound could serve as a starting point for the synthesis of novel antibacterial agents.
-
Enzyme Inhibitors: Pyridine carboxylic acid isomers are known to be scaffolds for various enzyme inhibitors, including those targeting proteases.[4]
-
Intermediate for Agrochemicals and Pharmaceuticals: Substituted chloropyridines are valuable intermediates in the synthesis of both agrochemicals and active pharmaceutical ingredients[5].
The presence of the chloro and isopropoxy groups offers opportunities for structure-activity relationship (SAR) studies, where these groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on GHS classifications, this compound is considered a hazardous substance.
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a cool, dry, and well-ventilated place.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed spectroscopic data to aid in its characterization. The exploration of its biological activities is a promising area for future research, with potential applications in the development of new anti-inflammatory, antibacterial, and other therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H10ClNO3). Retrieved from [Link]
- Diehr, H. J. (1984). Novel halopyridines and methods of making. U.S.
- Syngenta Participations AG. (2021).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
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- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 5-Chloro-6-isopropoxynicotinic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-6-isopropoxynicotinic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available empirical solubility data, this document establishes a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its solubility in a diverse range of organic solvents. This predictive analysis is coupled with detailed, field-proven experimental protocols for the empirical determination of solubility, providing researchers, scientists, and drug development professionals with a thorough and practical resource for solvent selection, process optimization, and formulation development.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a substituted pyridine carboxylic acid derivative of significant interest in the pharmaceutical industry. Its molecular structure, featuring a chlorinated pyridine ring, a carboxylic acid moiety, and an isopropoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. These characteristics directly influence its solubility, a fundamental physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability.
The selection of an appropriate solvent system is a critical decision in the crystallization process of Active Pharmaceutical Ingredients (APIs). It directly impacts yield, purity, crystal polymorphism, and particle size distribution, all of which are critical quality attributes.[1][2] A comprehensive understanding of the solubility of this compound in various organic solvents is therefore indispensable for efficient and robust process development.
This guide addresses the current information gap by:
-
Providing a theoretical prediction of the solubility of this compound in a wide array of organic solvents using Hansen Solubility Parameters.
-
Detailing a step-by-step, self-validating experimental protocol for the accurate determination of its thermodynamic solubility.
-
Presenting a framework for interpreting solubility data to inform solvent selection for crystallization and formulation.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[3] |
| Molecular Weight | 215.63 g/mol | PubChem[3] |
| XLogP3 | 2.1 | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | PubChem[3] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of the carboxylic acid and the pyridine nitrogen indicates the potential for both hydrogen bond donation and acceptance, contributing to its interaction with a range of solvents.
Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach
In the absence of experimental data, a theoretical approach can provide valuable guidance for solvent screening. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting solubility based on the principle of "like dissolves like."[4] The total cohesive energy of a substance is divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.
Estimation of Hansen Solubility Parameters for this compound
The HSP for this compound were estimated using the group contribution method of van Krevelen and Hoftyzer.[2][5] This method sums the contributions of the individual functional groups within the molecule.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰⁵) |
| δd (Dispersion) | 18.5 |
| δp (Polar) | 8.8 |
| δh (Hydrogen Bonding) | 9.5 |
| δt (Total) | 22.4 |
Note: These are estimated values and should be confirmed by experimental determination.
Predicted Solubility in Common Organic Solvents
The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated HSP distance (Ra) to this compound. A smaller Ra value suggests a higher likelihood of good solubility.
Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.4 | Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | 8.0 | Very Good |
| n-Butanol | 16.0 | 5.7 | 15.8 | 8.1 | Very Good |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | Excellent |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.3 | Excellent |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.6 | Excellent |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 7.3 | Very Good |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.2 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Excellent |
| Chlorinated Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | 7.8 | Very Good |
| Aromatic Hydrocarbons | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | 12.5 | Moderate |
| Polar Aprotic Solvents | |||||
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.5 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.9 | Very Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.5 | Good |
Source for solvent HSP values: Hansen Solubility Parameters: A User's Handbook and various online databases.[6][7]
Interpretation of Predicted Solubility:
Based on the calculated HSP distances, solvents such as Acetone, Methyl Ethyl Ketone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, and Dimethylformamide are predicted to be excellent solvents for this compound. Alcohols like isopropanol and n-butanol are also predicted to be very good solvents. Aromatic hydrocarbons are predicted to be poorer solvents.
It is important to note that while HSP provides a strong theoretical basis for solvent selection, experimental verification is crucial. The solubility of nicotinic acid, the parent compound, has been shown to be high in DMSO and ethanol, and lower in acetone and diethyl ether, which provides some qualitative support for the trends predicted for its derivative.[8][9]
Experimental Determination of Solubility: A Self-Validating Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] This protocol is designed to be self-validating by ensuring that equilibrium is reached.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the sealed vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for an extended period. To ensure equilibrium is reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours).
-
Phase Separation: After the specified equilibration time, remove the vials and allow the excess solid to settle. If necessary, centrifuge the vials to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a pre-validated HPLC or UV-Vis spectroscopy method.
-
Data Analysis and Validation: The solubility is the concentration of the saturated solution. Compare the measured concentrations at the different equilibration times. Equilibrium is confirmed when the concentration values from consecutive time points are statistically identical, indicating that the solution is saturated.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[11]
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the carboxylic acid is protonated) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (likely in the 260-280 nm range, characteristic for substituted pyridines).
-
Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.
-
UV-Vis Spectrophotometry:
-
Rationale: A simpler and faster method if the compound is the only absorbing species in the solution at the analytical wavelength.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax.
-
Construct a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted, saturated sample and determine its concentration from the calibration curve.
-
Causality and Interpretation: From Data to Decision-Making
The solubility data, whether predicted or experimentally determined, provides a basis for rational solvent selection.
Caption: Relationship between solubility and process application.
-
High Solubility Solvents: These are ideal as reaction media, for preparing stock solutions, and for cleaning purposes. They are generally not suitable for crystallization by cooling as the yield would be low.
-
Moderate Solubility Solvents: These are often the best candidates for cooling crystallization. A moderate solubility at room temperature that increases significantly with temperature will allow for a good yield upon cooling.
-
Low Solubility Solvents: These are typically used as antisolvents in crystallization processes. A solvent in which the compound is highly soluble can be mixed with an antisolvent to induce precipitation and crystallization.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions from Hansen Solubility Parameters with robust experimental protocols, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection. The presented methodologies for both prediction and empirical measurement ensure a scientifically sound approach to process development, ultimately contributing to the efficient and successful progression of pharmaceutical candidates. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
- Gonçalves, E. M., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 238-244.
- Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 74-78.
-
APC. Solvent Selection - (API) Solubility. [Link]
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Hansen Solubility. Hansen Solubility Parameters. [Link]
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Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. [Link]
- Zanjani, J. M., et al. (2012).
-
AZoM. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
Hansen Solubility. Designer Solvent Blends. [Link]
-
ResearchGate. shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. [Link]
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- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid | 59-67-6 [chemicalbook.com]
An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic Acid: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While the formal "discovery" of this specific molecule is not extensively documented in publicly available literature, its synthesis can be strategically designed based on established principles of organic chemistry. This guide details a plausible and robust synthetic pathway, grounded in analogous transformations of related nicotinic acid derivatives. Furthermore, it presents a thorough characterization of the target molecule, including its physicochemical properties and key analytical data. The underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions are discussed in detail to provide a deeper understanding for researchers in the field.
Introduction and Significance
Substituted nicotinic acid scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom at the 5-position and an isopropoxy group at the 6-position of the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can influence its binding affinity to biological targets and its pharmacokinetic profile. This compound, therefore, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
This guide will focus on a logical and efficient synthetic approach to this compound, starting from commercially available precursors. Each step of the synthesis is elucidated with a detailed experimental protocol, accompanied by a discussion of the underlying reaction mechanisms.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from 6-hydroxynicotinic acid:
-
Esterification of the carboxylic acid functionality to protect it during the subsequent chlorination step.
-
Chlorination of the pyridine ring at the 5-position.
-
Williamson Ether Synthesis to introduce the isopropoxy group at the 6-position.
-
Hydrolysis of the ester to yield the final carboxylic acid.
This synthetic strategy is depicted in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-hydroxynicotinate
-
Principle: The carboxylic acid group of 6-hydroxynicotinic acid is esterified to prevent its interference in the subsequent chlorination step. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a standard and efficient method for this transformation.
-
Protocol:
-
To a stirred suspension of 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-hydroxynicotinate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Step 2: Synthesis of Methyl 5-chloro-6-hydroxynicotinate
-
Principle: The electron-rich pyridine ring of methyl 6-hydroxynicotinate is susceptible to electrophilic substitution. The hydroxyl group at the 6-position is an activating group and directs electrophiles to the ortho and para positions. In this case, chlorination is expected to occur at the 5-position. Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common and effective reagents for this purpose.
-
Protocol:
-
Dissolve methyl 6-hydroxynicotinate (10.0 g, 65.3 mmol) in a suitable solvent such as acetonitrile or dichloromethane (150 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add N-chlorosuccinimide (9.1 g, 68.6 mmol, 1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 5-chloro-6-hydroxynicotinate.
-
Step 3: Synthesis of Methyl 5-chloro-6-isopropoxynicotinate
-
Principle: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3] In this step, the hydroxyl group of methyl 5-chloro-6-hydroxynicotinate is deprotonated by a mild base, such as potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide, in this case, isopropyl iodide, in an SN2 reaction to form the desired ether.[4][5][6]
-
Protocol:
-
To a solution of methyl 5-chloro-6-hydroxynicotinate (10.0 g, 53.3 mmol) in anhydrous acetone or dimethylformamide (DMF) (150 mL), add potassium carbonate (14.7 g, 106.6 mmol, 2.0 eq.) and isopropyl iodide (10.9 g, 64.0 mmol, 1.2 eq.).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-chloro-6-isopropoxynicotinate.
-
Step 4: Synthesis of this compound
-
Principle: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of an organic solvent and water.[7][8]
-
Protocol:
-
Dissolve methyl 5-chloro-6-isopropoxynicotinate (10.0 g, 43.5 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.74 g, 65.3 mmol, 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid.
-
The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound and its synthetic intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | White to off-white solid |
| Methyl 6-hydroxynicotinate | C₇H₇NO₃ | 153.13 | Solid |
| Methyl 5-chloro-6-hydroxynicotinate | C₇H₆ClNO₃ | 187.58 | Solid |
| Methyl 5-chloro-6-isopropoxynicotinate | C₁₀H₁₂ClNO₃ | 229.66 | Oil or low-melting solid |
| This compound | C₉H₁₀ClNO₃ | 215.63 | Solid |
Note: Appearance and some physical properties are predicted based on related structures and may require experimental verification.
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.8 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~4.8 (sept, 1H, OCH(CH₃)₂), ~1.4 (d, 6H, OCH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~168.0 (C=O, acid), ~160.0, ~150.0, ~140.0, ~120.0, ~110.0 (Ar-C), ~72.0 (OCH), ~22.0 (CH₃).
-
Mass Spectrometry (ESI-MS): m/z 216.0 [M+H]⁺.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its intermediates. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound. The final product is expected to be an irritant.[9]
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies, including esterification, regioselective chlorination, Williamson ether synthesis, and ester hydrolysis, a clear and reproducible pathway to this valuable research chemical is provided. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for their research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine. 1850, 37 (251), 350–356.
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Nicotinic Acid. PubChem Compound Database. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
PubChem. 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]
- DK150480B, "METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE," published 1987-11-23.
-
ACS Omega. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
PubMed. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic Acids. Available from: [Link]
-
ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]
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- 8. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
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Unlocking the Therapeutic Potential of 5-Chloro-6-isopropoxynicotinic Acid: A Guide to Emerging Research Areas
An In-depth Technical Guide
Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery
Nicotinic acid (Niacin, Vitamin B3) is a fundamental molecule in biology, but its true value in drug discovery lies in its versatile pyridine-carboxylic acid core. This scaffold has served as the foundation for a multitude of synthetic derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] The strategic placement of various substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to the development of agents with anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5][6][7]
This guide focuses on a specific, yet underexplored, derivative: 5-Chloro-6-isopropoxynicotinic acid . Its structure is characterized by three key features: a carboxylic acid group amenable to diverse chemical modifications, a chloro substituent that can alter electronic properties and metabolic stability, and an isopropoxy group that enhances lipophilicity. These features make it a compelling starting point for generating novel chemical entities with significant therapeutic potential.
This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this scaffold. We will delve into specific, actionable research plans, complete with experimental workflows and the scientific rationale underpinning each proposed study.
Core Molecular Properties and Synthetic Accessibility
Before exploring potential applications, it is crucial to understand the foundational characteristics of the molecule.
Physicochemical Properties
A summary of the computed and known properties of this compound provides a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[8] |
| Molecular Weight | 215.63 g/mol | PubChem[8] |
| CAS Number | 187401-45-2 | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem[8] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
The moderate lipophilicity (XLogP3 of 2.1) suggests a good starting point for achieving oral bioavailability, a critical parameter in drug development.
Synthetic Handle: The Carboxylic Acid Group
The primary site for chemical modification is the carboxylic acid at the 3-position of the pyridine ring. This group can be readily converted into a wide range of functional groups, including esters, amides, and hydrazones, allowing for the systematic exploration of structure-activity relationships (SAR).
Proposed Research Area 1: Oncology and Antiproliferative Agents
Scientific Rationale: Nicotinic acid and its derivatives have demonstrated significant potential in the development of anticancer drugs.[1][2] They can induce antiproliferative effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of enzymes critical for cancer cell survival. The structural features of this compound present an opportunity to develop novel agents that may overcome the limitations of existing therapies.
Hypothesis:
Derivatization of the carboxylic acid moiety of this compound can yield compounds with potent antiproliferative activity against various cancer cell lines, potentially through the inhibition of key kinases or by inducing apoptosis.
Experimental Workflow: Synthesis and Screening
The following diagram outlines a logical workflow for the synthesis and evaluation of a library of derivatives.
Caption: Workflow for synthesis and screening of novel antiproliferative agents.
Detailed Protocol: Synthesis of Amide Derivatives
This protocol describes a general, self-validating method for synthesizing an amide library.
-
Acid Chloride Formation (Activation):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0°C.
-
Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation: Monitor the reaction by thin-layer chromatography (TLC) or by taking an aliquot, quenching with methanol, and analyzing by LC-MS to confirm the formation of the methyl ester.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Validation: Monitor for the disappearance of the acid chloride and the appearance of the product by TLC and LC-MS.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
-
Proposed Research Area 2: Anti-inflammatory Drug Development
Scientific Rationale: Substituted nicotinic acid derivatives have been successfully developed as potent anti-inflammatory agents.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] The combination of the chloro and isopropoxy groups on the scaffold may enhance binding to hydrophobic pockets in inflammatory target proteins.
Hypothesis:
Novel derivatives of this compound can act as potent inhibitors of inflammatory mediators and show efficacy in in vivo models of inflammation, with a potentially improved gastric safety profile compared to traditional NSAIDs.
Experimental Workflow: From In Vitro Assays to In Vivo Models
Caption: A screening cascade for identifying novel anti-inflammatory agents.
Detailed Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details a primary screen to assess the anti-inflammatory potential of the synthesized compounds.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.
-
-
Griess Assay (NO Measurement):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
Validation: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. A known inhibitor like L-NAME should be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for active compounds.
-
Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.[6]
-
Further Potential Research Trajectories
Beyond oncology and inflammation, the unique structure of this compound makes it a candidate for exploration in other therapeutic areas.
-
Antimicrobial Agents: The pyridine core is present in many antimicrobial drugs. Synthesizing derivatives, particularly hydrazones and oxadiazoles, and screening them against a panel of pathogenic bacteria (including resistant strains like MRSA) and fungi could yield novel anti-infective agents.[7]
-
CNS Disorders: Nicotinic acetylcholine receptors (nAChRs) are important targets for central nervous system (CNS) disorders.[9] The scaffold could be used to develop allosteric modulators of nAChRs, which offer a more subtle way to control receptor activity than direct agonists or antagonists. Docking studies and subsequent synthesis could target specific nAChR subtypes like α4β2 or α7.[9]
-
Metabolic Diseases: Nicotinic acid itself is a well-known lipid-lowering agent.[4] Exploring derivatives for their effects on lipid metabolism, potentially with reduced side effects like flushing, remains a viable research direction.
Conclusion
This compound represents a promising, yet largely untapped, molecular scaffold. Its strategic substitution pattern and readily modifiable carboxylic acid handle provide an excellent foundation for the generation of diverse chemical libraries. The research areas outlined in this guide—oncology, inflammation, and beyond—are based on the proven success of related nicotinic acid derivatives and offer a logical, evidence-based roadmap for investigation. By employing the systematic workflows and robust validation checkpoints detailed herein, researchers can efficiently explore the structure-activity landscape of this scaffold and potentially uncover novel therapeutic agents to address significant unmet medical needs.
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spectroscopic data (NMR, IR, MS) of 5-Chloro-6-isopropoxynicotinic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-isopropoxynicotinic acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data is not publicly available, this guide offers a robust, theoretical analysis based on established spectroscopic principles to aid in the identification and characterization of this molecule.
Molecular Structure and Overview
This compound possesses a pyridine core, a functionality prevalent in many biologically active compounds. The substituents—a chlorine atom, an isopropoxy group, and a carboxylic acid—each impart distinct electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of synthesized batches.
Molecular Formula: C₉H₁₀ClNO₃[1]
Molecular Weight: 215.64 g/mol
CAS Number: 187401-45-2[1]
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode, or Electron Impact (EI) for more extensive fragmentation.
-
Mass Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical values.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 5-Chloro-6-isopropoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the thermal stability and degradation pathways of 5-Chloro-6-isopropoxynicotinic acid. As a critical parameter in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to design and execute robust stability studies.
Introduction: The Significance of Thermal Stability in Drug Development
This compound, a substituted nicotinic acid derivative, possesses a unique combination of functional groups—a carboxylic acid, a chloro substituent, and an isopropoxy ether on a pyridine ring. Each of these moieties contributes to the molecule's overall chemical reactivity and, consequently, its stability profile. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in the physical properties of the drug substance. Therefore, a thorough investigation of its behavior under thermal stress is a non-negotiable aspect of its development, as mandated by international regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
Forced degradation studies, as outlined in ICH guidelines, are a cornerstone of this process.[4] They are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][6] This information is invaluable for the development and validation of stability-indicating analytical methods, which are essential for routine quality control and regulatory submissions.[7][8]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for designing meaningful stability studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem |
| Molecular Weight | 215.63 g/mol | PubChem |
| IUPAC Name | 5-chloro-6-(propan-2-yloxy)pyridine-3-carboxylic acid | PubChem |
| Canonical SMILES | CC(C)OC1=NC=C(C=C1Cl)C(=O)O | PubChem |
The presence of a carboxylic acid group suggests susceptibility to decarboxylation at elevated temperatures. The chloro and isopropoxy groups on the electron-deficient pyridine ring may also be susceptible to nucleophilic substitution or cleavage under certain conditions.
Thermal Analysis: A Two-Pronged Approach to Understanding Thermal Behavior
Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature. For this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[11] This technique is invaluable for determining the temperature at which the compound begins to decompose and for quantifying mass loss associated with degradation.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[12]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events that involve a change in enthalpy.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melting or decomposition point (as determined by TGA) at a heating rate of 10 °C/min.[14]
-
-
Data Analysis: Observe for endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition. The onset of a true melting peak should shift very little with changes in heating rate, while decomposition peaks will show a more significant shift to higher temperatures at faster heating rates.[15][16]
Caption: Workflow for Thermal Analysis.
Forced Degradation Studies: Unveiling the Degradation Pathways
Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without generating secondary, less relevant products that may result from over-stressing the molecule.[17]
General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the progression of degradation.
-
Neutralization/Quenching: After the desired time point, neutralize the acidic and basic samples and quench the oxidative reactions before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
Specific Stress Conditions
-
Rationale: To assess susceptibility to degradation in an acidic environment. The ether linkage and the pyridine ring may be susceptible to acid-catalyzed hydrolysis.[18][19][20]
-
Protocol: Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80 °C.[21] If no degradation is observed, increase the acid concentration and/or temperature.
-
Rationale: To evaluate stability in an alkaline medium. The ester-like nature of the isopropoxy group and the potential for nucleophilic attack on the pyridine ring are of interest here.
-
Protocol: Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Heat at 60-80 °C.[22][21]
-
Rationale: To determine the molecule's susceptibility to oxidation. The pyridine ring and the isopropoxy group could be potential sites of oxidation.
-
Protocol: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[23][24][25][26][27] Protect from light to avoid photo-oxidation.
-
Rationale: To simulate the effect of heat in the absence of a solvent. This complements the TGA/DSC data.
-
Protocol: Store the solid drug substance in a temperature-controlled oven at elevated temperatures (e.g., 60-80 °C), with and without humidity control (e.g., 75% RH).[5]
-
Rationale: To assess the drug's stability when exposed to light, as required by ICH Q1B guidelines.[2][3][28][29][30] Chloro-aromatic compounds can be susceptible to photodegradation.
-
Protocol: Expose the solid drug substance and a solution of the drug to a light source that provides a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[29] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Caption: Forced Degradation Study Workflow.
Analytical Methodology for Degradation Product Analysis
A validated stability-indicating analytical method is crucial for the successful outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose.
HPLC Method Development
The primary objective is to develop an HPLC method that can separate the parent drug from all its degradation products and any process-related impurities.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.
Identification and Characterization of Degradation Products by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown degradation products.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Fragmentation Analysis: By inducing fragmentation of the molecular ion of each degradation product and analyzing the resulting fragment ions, it is possible to deduce the structure of the degradant.[31][32][33]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Isopropoxy Group: Under acidic or basic conditions, the ether linkage may be cleaved to yield 5-Chloro-6-hydroxynicotinic acid and isopropanol.[18][34][35]
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost, resulting in 3-Chloro-2-isopropoxypyridine.
-
Dehalogenation: Photolytic stress may lead to the cleavage of the carbon-chlorine bond, yielding 6-isopropoxynicotinic acid.
-
Oxidation of the Pyridine Ring: Oxidative stress could lead to the formation of an N-oxide derivative.[36]
-
Oxidation of the Isopropoxy Group: The isopropyl group could be oxidized to an acetone or other oxidized species.
Caption: Hypothesized Degradation Pathways.
Conclusion and Future Directions
This guide provides a robust framework for a comprehensive investigation into the thermal stability and degradation of this compound. By systematically applying the principles of thermal analysis and forced degradation, researchers can gain a deep understanding of the molecule's intrinsic stability. The data generated from these studies are not only crucial for regulatory submissions but also provide invaluable insights for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life. The elucidation of degradation pathways and the characterization of degradation products are essential for ensuring the safety and quality of the final drug product.
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Methodological & Application
synthesis of 5-Chloro-6-isopropoxynicotinic acid from methyl 5-chloro-6-isopropoxynicotinate
Application and Protocol Guide: Synthesis of 5-Chloro-6-isopropoxynicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The efficient and high-yield synthesis of this acid from its corresponding methyl ester, methyl 5-chloro-6-isopropoxynicotinate, is a fundamental step in the development of novel therapeutics. This document provides a comprehensive guide to this conversion, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.
The conversion of methyl 5-chloro-6-isopropoxynicotinate to this compound is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.
Chemical Transformation: Mechanism of Saponification
The saponification of methyl 5-chloro-6-isopropoxynicotinate is a classic example of nucleophilic acyl substitution. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like sodium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This forces the departure of the methoxide ion (CH₃O⁻), which is a good leaving group.
-
Acid-Base Reaction: The departed methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base equilibrium lies far to the right, driving the reaction to completion.
-
Protonation: In a separate workup step, a strong acid (such as hydrochloric acid) is added to protonate the carboxylate salt, yielding the final product, this compound.
experimental protocol for the hydrolysis of methyl 5-chloro-6-isopropoxynicotinate
Application Note & Protocol
Topic: High-Yield Synthesis of 5-Chloro-6-isopropoxynicotinic Acid via Base-Catalyzed Hydrolysis of its Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] This document provides a detailed, field-proven protocol for its synthesis through the hydrolysis of methyl 5-chloro-6-isopropoxynicotinate. The described methodology is based on the principle of saponification, a robust and widely utilized reaction in organic synthesis.[2] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes to ensure reliable and reproducible results.
Principle of the Reaction: Saponification
The core of this protocol is the saponification reaction, which is the base-catalyzed hydrolysis of an ester.[3] Unlike acid-catalyzed hydrolysis which is an equilibrium process, saponification is irreversible because the final step is an acid-base reaction.[2][4]
The mechanism proceeds in three key stages:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This results in the formation of the carboxylic acid.[4]
-
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, yielding the sodium salt of the carboxylic acid (sodium 5-chloro-6-isopropoxynicotinate) and methanol.[4]
An acidic workup is subsequently required to protonate the carboxylate salt and isolate the desired this compound.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example | Notes |
| Methyl 5-chloro-6-isopropoxynicotinate | >97% Purity | Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | CORECHEM | Hydrolysis Reagent |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Reaction Solvent |
| Deionized Water (H₂O) | - | - | Solvent and Workup |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Grade | - | For acidification during workup |
| Ethyl Acetate | ACS Grade | - | (Optional) For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | (Optional) Drying agent for extraction |
| pH indicator strips (range 1-14) | - | - | To monitor acidification |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatulas and weighing paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene).
Experimental Workflow
The overall experimental process is outlined below, from reaction setup to the isolation of the final product.
Caption: Workflow for the hydrolysis of methyl 5-chloro-6-isopropoxynicotinate.
Detailed Step-by-Step Protocol
Reaction Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In a separate beaker, prepare the hydrolysis solution by carefully dissolving sodium hydroxide (2.0 g, 50 mmol, 2.5 equiv.) in a mixture of methanol (20 mL) and deionized water (10 mL). Caution: This process is exothermic and generates heat.[6] Always add the NaOH pellets slowly to the solvent mixture while stirring.[7]
-
Add methyl 5-chloro-6-isopropoxynicotinate (4.59 g, 20 mmol, 1.0 equiv.) to the round-bottom flask.
-
Transfer the prepared NaOH solution into the round-bottom flask containing the ester.
Reaction Execution: 5. Place the flask in a heating mantle or oil bath and begin stirring. 6. Heat the reaction mixture to a gentle reflux (approximately 65-70°C). 7. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
Work-up and Product Isolation: 8. Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. 9. Remove the methanol from the reaction mixture using a rotary evaporator. 10. To the remaining aqueous residue, add 30 mL of deionized water. 11. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously. Monitor the pH using indicator strips. Continue adding acid until the pH of the solution is approximately 3-4.[8] A precipitate of the carboxylic acid product will form. 12. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. 13. Collect the solid product by vacuum filtration using a Buchner funnel. 14. Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any residual salts. 15. Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight. The expected product is a solid.[9]
Safety Precautions
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[10] Always handle with appropriate PPE, including chemical-resistant gloves and safety goggles.[11] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns and respiratory irritation.[12] Handle only in a well-ventilated fume hood. Wear appropriate PPE.
-
General Precautions: Perform the entire experiment in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and direct contact with chemicals.
Characterization and Expected Results
The final product, this compound, can be characterized using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₀ClNO₃[1]
-
Molecular Weight: 215.63 g/mol [1]
-
Purity: Can be assessed by HPLC or NMR spectroscopy.
-
Yield: A typical yield for this reaction is expected to be in the range of 85-95%.
The reaction scheme is depicted below:
Caption: Saponification of the methyl ester to the corresponding carboxylic acid.
References
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. Ester hydrolysis. Retrieved from [Link]
-
CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, June 20). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]
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Tennessee Department of Health. Sodium Hydroxide. Retrieved from [Link]
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Innovate Tech Hub. (2026, January 8). 5 Tips Sodium Hydroxide MSDS. Retrieved from [Link]
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Science Projects. A study of saponification reactions. Retrieved from [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment?. Retrieved from [Link]
-
Scribd. Chemistry Practical 10th Class. Retrieved from [Link]
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University of Colorado Boulder. EXPERIMENT : SOAP MAKING (SAPONIFICATION). Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]
-
PubChem. 5-Chloro-6-hydroxynicotinic acid. Retrieved from [Link]
-
PrepChem.com. Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. Retrieved from [Link]
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Application Note: Strategic Use of 5-Chloro-6-isopropoxynicotinic Acid in the Synthesis of Novel S1P Receptor Agonists
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the strategic utilization of 5-Chloro-6-isopropoxynicotinic acid as a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor agonists. S1P receptor modulators are a critical class of therapeutics for autoimmune diseases such as multiple sclerosis. This document outlines a robust synthetic pathway, including a highly efficient amide coupling step followed by a palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies and explaining the rationale behind experimental choices to ensure reproducibility and high yields.
Introduction: The Therapeutic Promise of S1P Receptor Agonists
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] These receptors are involved in a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and neural signaling.[2] The modulation of S1P receptors, particularly the S1P1 subtype, has emerged as a powerful therapeutic strategy for autoimmune disorders.[3]
Agonists of the S1P1 receptor induce its internalization and degradation, which in turn prevents the egress of lymphocytes from lymph nodes.[4][5] This sequestration of immune cells reduces the number of circulating lymphocytes available to mount an inflammatory attack on tissues, forming the basis of action for drugs like Siponimod, a second-generation S1P receptor modulator approved for multiple sclerosis.[5] The synthesis of such complex molecules relies on the strategic use of highly functionalized building blocks. This compound is a pivotal intermediate that provides a versatile scaffold for the construction of potent and selective S1P receptor agonists.
The Synthetic Strategy: A Two-Step Approach to S1P Receptor Agonist Scaffolds
The synthetic approach detailed herein focuses on a two-step sequence starting from this compound:
-
Amide Coupling: Formation of an amide bond between this compound and a suitable amine. This step introduces a key side chain of the target S1P agonist.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to replace the chlorine atom on the pyridine ring with a desired amino group, completing the core structure of the S1P receptor agonist.
This strategy offers a convergent and flexible route to a variety of S1P receptor agonists, allowing for the exploration of structure-activity relationships by varying the amine components in both steps.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol describes the efficient coupling of this compound with a representative primary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the primary or secondary amine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is a highly effective coupling reagent that forms an activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine.[6] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[6]
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated ester intermediate and HATU, which would lead to lower yields.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove unreacted starting materials, coupling byproducts, and residual DMF.
Protocol 2: Buchwald-Hartwig Amination of the Amide Intermediate
This protocol outlines the palladium-catalyzed amination of the chloro-pyridine ring of the amide synthesized in Protocol 1. The Buchwald-Hartwig reaction is a powerful tool for the formation of carbon-nitrogen bonds.[7]
Materials:
-
Amide from Protocol 1 (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene or dioxane
-
Magnetic stirrer and stirring bar
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the amide from Protocol 1 (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the desired primary or secondary amine (1.2 eq) followed by anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final S1P receptor agonist scaffold.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ and Xantphos: Pd₂(dba)₃ is a stable source of Pd(0), which is the active catalytic species.[7] Xantphos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond, even with sterically hindered substrates.[7]
-
NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium complex.
-
Inert Atmosphere and Anhydrous Solvent: These precautions are critical to prevent the deactivation of the palladium catalyst and the hydrolysis of the base.
Data Presentation
| Step | Reactant | Product | Yield (%) | Purity (%) | Analytical Method |
| Protocol 1 | This compound | N-Aryl/alkyl-5-chloro-6-isopropoxynicotinamide | 85-95 | >95 | LC-MS, ¹H NMR |
| Protocol 2 | N-Aryl/alkyl-5-chloro-6-isopropoxynicotinamide | S1P Agonist Scaffold | 70-85 | >98 | LC-MS, ¹H NMR, ¹³C NMR |
Visualizations
Signaling Pathway of S1P Receptor Agonists
Caption: S1P Agonist Signaling Pathway
Experimental Workflow
Caption: Synthetic Workflow
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of S1P receptor agonists. The two-step synthetic sequence of HATU-mediated amide coupling followed by a Buchwald-Hartwig amination provides a reliable and high-yielding route to diverse S1P agonist scaffolds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in the development of next-generation therapeutics for autoimmune diseases.
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from [Link]
- Clemens, J. J., Davis, M. D., Lynch, K. R., & Macdonald, T. L. (2003). Synthesis of Para-Alkyl Aryl Amide Analogues of sphingosine-1-phosphate: Discovery of Potent S1P Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3401–3404.
- Preparation method of siponimod intermedi
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Process for preparation of Siponimod, its salts and solid state forms thereof. (2020). US20200290961.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). Retrieved from [Link]
- Kashani, S. K., & Jessiman, J. E. (n.d.).
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Process for preparation of siponimod, its salts and solid state forms thereof. (2019). WO2019064184A1.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- McGinley, M. P., & Cohen, J. A. (2021). Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. The Lancet, 398(10306), 1184–1194.
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2016). US20160214929A1.
- Zrzavy, T., Kličková, A., & Zetterl, H. (2022). An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Expert Review of Neurotherapeutics, 22(10), 867–881.
- Longman, R. S., & Lukin, D. J. (2022). Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease.
- Gajofatto, A. (2017). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. Neurology and Therapy, 6(1), 1–15.
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The Strategic Application of 5-Chloro-6-isopropoxynicotinic Acid in the Synthesis of Novel Piperazinone-Based FAAH Inhibitors
Introduction: The Significance of 5-Chloro-6-isopropoxynicotinic Acid in Modern Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid for amide bond formation, a chloro group for potential cross-coupling reactions, and an isopropoxy group that modulates lipophilicity and metabolic stability, makes it a valuable starting material for the synthesis of complex drug candidates. This application note will delve into the strategic use of this compound as a key intermediate in the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme implicated in a range of neurological and inflammatory disorders.
The Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other related signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists. Consequently, FAAH has emerged as a promising therapeutic target for the treatment of pain, anxiety, and other neurological conditions. Piperidine and piperazine-based compounds have shown particular promise as potent and selective FAAH inhibitors.[1][2]
Synthetic Strategy: From this compound to a Key Piperazinone Intermediate
A pivotal step in the synthesis of a class of potent FAAH inhibitors involves the construction of a piperazinone core appended to the 5-chloro-6-isopropoxypyridine scaffold. This is achieved through a multi-step sequence starting from this compound. The following protocol is a representative synthesis of the key intermediate, 1-(5-chloro-6-isopropoxypyridin-3-yl)piperazin-2-one, adapted from patent literature.
Experimental Protocol: Synthesis of 1-(5-chloro-6-isopropoxypyridin-3-yl)piperazin-2-one
This protocol is divided into two main stages: the formation of an amide precursor and its subsequent cyclization to the desired piperazinone.
Part 1: Synthesis of 2-((5-chloro-6-isopropoxypyridin-3-yl)amino)acetamide
-
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
-
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.2 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude 5-chloro-6-isopropoxynicotinoyl chloride. This is typically used in the next step without further purification.
-
-
Step 2: Amide Coupling
-
In a separate flask, suspend aminoacetonitrile hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the crude 5-chloro-6-isopropoxynicotinoyl chloride (from Step 1) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(cyanomethyl)-5-chloro-6-isopropoxynicotinamide.
-
-
Step 3: Nitrile Hydrolysis to Amide
-
Dissolve the crude N-(cyanomethyl)-5-chloro-6-isopropoxynicotinamide in a mixture of DMSO and ethanol.
-
Add potassium carbonate (2.0 eq) followed by the slow addition of 30% hydrogen peroxide (5.0 eq) at room temperature.
-
Stir the mixture for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-((5-chloro-6-isopropoxypyridin-3-yl)amino)acetamide.
-
Part 2: Cyclization to 1-(5-chloro-6-isopropoxypyridin-3-yl)piperazin-2-one
-
Materials and Reagents:
-
2-((5-chloro-6-isopropoxypyridin-3-yl)amino)acetamide
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
-
Step 4: Pictet-Spengler type Cyclization
-
To a solution of 2-((5-chloro-6-isopropoxypyridin-3-yl)amino)acetamide (1.0 eq) in toluene, add paraformaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6-8 hours.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-chloro-6-isopropoxypyridin-3-yl)piperazin-2-one.
-
Visualizing the Synthetic Pathway
Sources
The Strategic Utility of 5-Chloro-6-isopropoxynicotinic Acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of contemporary organic and medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, prevalent in a vast array of pharmaceuticals and functional materials. Within this class, substituted nicotinic acids are of particular importance due to their synthetic versatility and ability to participate in a multitude of chemical transformations. 5-Chloro-6-isopropoxynicotinic acid has emerged as a particularly valuable building block, offering a unique combination of functional handles that can be selectively addressed to construct complex molecular architectures.
This guide provides an in-depth exploration of this compound as a key intermediate in organic synthesis. We will delve into its synthesis, physicochemical properties, and its application in two of the most powerful transformations in the synthetic chemist's toolkit: amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. Substituted nicotinic acid derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds[1].
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 187401-45-2 | [2] |
| Molecular Formula | C₉H₁₀ClNO₃ | [2] |
| Molecular Weight | 215.64 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Purity | Typically ≥95% | [1] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Proposed Route
While a variety of methods exist for the synthesis of substituted nicotinic acids, a common and effective strategy involves the functionalization of a pre-existing pyridine core[1][2][3]. A plausible and efficient synthesis of this compound begins with the commercially available 5-chloro-6-hydroxynicotinic acid. The key transformation is a Williamson ether synthesis to introduce the isopropoxy group.
Caption: Proposed synthetic route to the title compound.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: Isopropyl iodide (1.5 eq) is added dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified to pH 3-4 with 1M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the hydroxyl group of the starting material, forming the nucleophilic phenoxide.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate without promoting significant side reactions.
Application in Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, one of the most fundamental and frequently utilized reactions in medicinal chemistry[4]. The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents have been developed for this purpose, with carbodiimides and phosphonium/aminium salts being among the most common[4].
Caption: General workflow for amide bond formation.
Exemplary Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Addition of Reagents: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Amine: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that often leads to high yields and minimal side reactions, including racemization when coupling chiral amines or acids.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.
-
Solvent: DMF and DCM are excellent solvents for amide coupling reactions as they are polar enough to dissolve the reactants but are aprotic, preventing interference with the reaction.
Application in Suzuki-Miyaura Cross-Coupling
The chloro-substituent on the pyridine ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[5]. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the nicotinic acid core[5][6]. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with an organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst[5].
Caption: General scheme of a Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an ester derivative of this compound with an arylboronic acid. The carboxylic acid is often esterified prior to the coupling to prevent potential side reactions.
-
Esterification (if necessary): Convert this compound to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification).
-
Reaction Setup: To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the this compound ester (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography to yield the desired 5-aryl-6-isopropoxynicotinic acid ester.
-
Hydrolysis (if necessary): If the free carboxylic acid is desired, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile, and commercially available palladium(0) catalyst for Suzuki couplings.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation[7]. Potassium carbonate is a common and effective choice.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
Conclusion
This compound is a highly functionalized and synthetically tractable building block that offers access to a diverse range of complex molecules. Its orthogonal functional groups—the carboxylic acid and the chloro substituent—can be selectively manipulated through robust and well-established synthetic methodologies like amide coupling and Suzuki-Miyaura cross-coupling. The strategic application of this building block can significantly streamline synthetic routes towards novel pharmaceutical agents and other high-value chemical entities. The protocols and rationale provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic programs.
References
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This compound | C9H10ClNO3 | CID 18070582. (n.d.). PubChem. Retrieved from [Link]
-
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. Retrieved from [Link]
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Kozikowski, A. P., Eaton, J. B., Bajjuri, K. M., Chellappan, S. K., Chen, Y., Karadi, S., He, R., Caldarone, B., Manzano, M., Yuen, P.-W., & Lukas, R. J. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem, 4(8), 1279–1291. Retrieved from [Link]
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols: Amide Bond Formation with 5-Chloro-6-isopropoxynicotinic acid Utilizing Modern Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the reaction of 5-Chloro-6-isopropoxynicotinic acid with common amide coupling agents. As a key building block in medicinal chemistry, efficient and reliable methods for its derivatization are of paramount importance. These application notes offer in-depth protocols and mechanistic insights for coupling reactions using HATU, EDC/HOBt, and PyBOP, addressing the unique electronic and steric characteristics of this heteroaromatic carboxylic acid. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Challenge and Importance of Coupling this compound
This compound is a substituted pyridine derivative, a class of compounds frequently encountered in the synthesis of pharmacologically active molecules. The formation of an amide bond from its carboxylic acid moiety is a critical transformation for generating libraries of potential drug candidates.[] However, the electronic nature of the pyridine ring, influenced by the chloro and isopropoxy substituents, can present challenges to standard amide coupling protocols.[2][3] The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium-carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[6][7][8]
This guide will explore the use of modern coupling reagents to overcome these challenges, providing detailed, field-proven protocols for researchers.
Mechanistic Overview of Amide Bond Formation
The fundamental principle of amide coupling lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[7][8]
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of amide bond formation using a coupling agent.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and cost considerations. For this compound, we will consider three robust and widely used options.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[9][10][11] It is particularly effective for coupling sterically hindered or electron-deficient substrates.[12] The reaction proceeds through the formation of a highly reactive OAt-active ester.[9][11]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)
The combination of a carbodiimide like EDC with an additive like HOBt is a classic, cost-effective method for amide bond formation.[13][14] EDC activates the carboxylic acid to form an O-acylisourea intermediate.[15] However, this intermediate can be prone to rearrangement into a non-reactive N-acylurea.[15] HOBt is added to trap the O-acylisourea in situ, forming an HOBt-active ester which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and racemization.[13][14]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
PyBOP is a phosphonium salt-based coupling reagent. Similar to HATU, it is highly effective for difficult couplings, including those involving sterically hindered amino acids.[15] A key advantage of PyBOP is that the byproducts are generally less hazardous than those produced by some other phosphonium reagents.[13]
Experimental Protocols
The following protocols are provided as a general guideline for the coupling of this compound with a generic primary or secondary amine. Optimization may be required for specific substrates.
General Experimental Workflow
Figure 2: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add the amine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
In a separate container, dissolve HATU in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM or DMF (~0.1 M).
-
Add HOBt and the amine to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA or TEA to the reaction mixture.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
The organic layer should be washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: PyBOP-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
PyBOP (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF (~0.1 M) in a dry flask under an inert atmosphere.
-
Add PyBOP to the solution.
-
Add DIPEA and stir the mixture for 5-10 minutes at room temperature for pre-activation.
-
Add the amine to the activated mixture.
-
Stir at room temperature for 1-12 hours, monitoring the reaction's progress by TLC or LC-MS.[15]
-
Once complete, quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Protocol 3 (PyBOP) |
| Coupling Reagent | HATU | EDC·HCl | PyBOP |
| Additive | None | HOBt | None |
| Base | DIPEA | DIPEA or TEA | DIPEA |
| Typical Solvent | DMF | DCM, DMF | DCM, DMF |
| Reaction Time | 1-4 hours | 12-24 hours | 1-12 hours |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Key Advantage | High reactivity, fast, low racemization | Cost-effective, common reagents | High reactivity, good for hindered substrates |
| Consideration | Higher cost | Longer reaction time, potential for side reactions without HOBt | Higher cost than EDC |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inefficient activation of the carboxylic acid or low nucleophilicity of the amine.[15]
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[15] Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid decomposition.[15] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
-
Formation of Side Products:
-
Cause: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea.[15] With uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct if the order of addition is incorrect.[15]
-
Solution: Always use an additive like HOBt with EDC. For HATU or PyBOP, pre-activating the acid for a short period before adding the amine can sometimes be beneficial.
-
-
Difficulty in Purification:
-
Cause: Water-soluble byproducts (e.g., tetramethylurea from HATU, dicyclohexylurea if DCC is used, HOBt) can complicate extraction.[13]
-
Solution: For water-soluble byproducts, thorough aqueous washes are crucial. Using EDC is advantageous as its urea byproduct is also water-soluble and easily removed.[13]
-
Conclusion
The successful synthesis of amides from this compound is readily achievable with the appropriate choice of modern coupling reagents. HATU offers a rapid and highly efficient method, particularly for challenging substrates. The EDC/HOBt system provides a reliable and economical alternative, while PyBOP stands as another powerful option for difficult couplings. By understanding the mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for applications in drug discovery and development.
References
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C-H Activation of Heteroaromatics. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]
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Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 65, 152778. Available at: [Link]
-
HATU. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Due-Hansen, M. E., Pandey, S., Ulven, E. R., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11503. Available at: [Link]
-
Olah, G. A., & Prakash, G. K. S. (2005). Electrophilic activation of acetyl-substituted heteroaromatic compounds. PubMed, 17(15), 2697-701. Available at: [Link]
-
Irving, A. M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(23), 14041–14052. Available at: [Link]
-
Coupling of Heteroarene and Arenol via Nickel‐Catalyzed C−H/C−OH Activation. (2023). Angewandte Chemie International Edition, 62(26). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. Available at: [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Amide Bond Formation and Peptide Coupling. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved January 14, 2026, from [Link]
-
solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (2021). Angewandte Chemie International Edition, 60(30), 16294-16315. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
New Trends in Peptide Coupling Reagents. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 11-20. Available at: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved January 14, 2026, from [Link]
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Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantification of 5-Chloro-6-isopropoxynicotinic Acid
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Chloro-6-isopropoxynicotinic acid, a key intermediate in pharmaceutical synthesis. The methods described herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical procedures. This document outlines two primary analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. Additionally, a protocol for conducting forced degradation studies to establish a stability-indicating method is detailed. All protocols are grounded in established scientific principles and adhere to regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH).
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Its accurate quantification is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs) and their intermediates. The development of validated, stability-indicating analytical methods is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).[1] This application note addresses the need for reliable analytical methods for this compound, providing a foundation for its analysis in various matrices.
The chemical structure and properties of this compound, such as its molecular weight of 215.63 g/mol and calculated XLogP3 of 2.1, inform the selection of appropriate analytical techniques and conditions.[2] The presence of a chromophore in the pyridine ring allows for UV detection, while the carboxylic acid and chloro-substituents make it amenable to mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a reversed-phase HPLC method for the routine quantification of this compound. The principle of this method is the separation of the analyte from potential impurities on a nonpolar stationary phase with a polar mobile phase.
Rationale for Method Development
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately nonpolar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is selected to ensure good peak shape and retention. The use of a phosphate or formate buffer helps to control the ionization state of the carboxylic acid group, leading to more consistent retention times.
Experimental Protocol: HPLC-UV Method
Objective: To quantify this compound in a drug substance or intermediate.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting wavelength of 270 nm is suggested based on the pyridine chromophore).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to ensure its reliability.[3] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, an LC-MS/MS method is recommended.
Rationale for Method Development
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[4] Electrospray ionization (ESI) is a suitable ionization technique for a molecule like this compound, which contains polar functional groups. The method will be developed in negative ion mode to deprotonate the carboxylic acid, which is an efficient ionization pathway. Multiple Reaction Monitoring (MRM) will be used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS Method
Objective: To quantify trace levels of this compound.
Materials:
-
Same as HPLC-UV method, with the addition of an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an ESI source
-
Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).
-
Prepare sample solutions to be within the calibration range.
-
Spike all standards, quality controls, and samples with the internal standard at a fixed concentration.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Analyte: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion will be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: Determined in the same manner as the analyte.
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Method Validation
The validation of the LC-MS/MS method will follow the same principles as the HPLC-UV method, with additional considerations for matrix effects.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This should be evaluated by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract.
Forced Degradation and Stability-Indicating Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[5] Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the specificity of the analytical method.[6]
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound and to assess the stability-indicating capability of the developed HPLC method.
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC-UV method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation of the active substance.[7]
Assessment of the Stability-Indicating Method
The HPLC method is considered stability-indicating if it can resolve the main peak of this compound from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants.
Visualization of Workflows
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study.
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the reliable quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. The inclusion of a forced degradation protocol ensures the development of a robust, stability-indicating method, which is a critical aspect of pharmaceutical development and quality assurance. Adherence to the validation principles outlined will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. ResearchGate. [Link]
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. [Link]
-
Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate. [Link]
-
Determination of nicotinic acid in pharmaceutical products (1951). SciSpace. [Link]
-
Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Stability-indicating Methods Research Articles. R Discovery. [Link]
-
[Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. PubMed. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers. [Link]
-
Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
This compound. PubChem. [Link]
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- 1. jetir.org [jetir.org]
- 2. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. rsc.org [rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Purification of 5-Chloro-6-isopropoxynicotinic Acid
Introduction
5-Chloro-6-isopropoxynicotinic acid is a substituted pyridine carboxylic acid derivative of increasing interest in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing field-proven techniques and protocols for recrystallization and chromatographic separation. The methodologies are designed to be robust and adaptable, allowing researchers to achieve the desired level of purity for their specific needs.
The inherent chemical properties of this compound, including its aromaticity, the presence of a carboxylic acid group, a chloro substituent, and an isopropoxy ether linkage, dictate the optimal purification strategies. These features allow for purification based on polarity, solubility, and acidity. This guide will explore these techniques in detail, providing not just step-by-step instructions but also the underlying scientific principles to empower researchers to troubleshoot and modify these protocols as required.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Purification Strategies: A Conceptual Overview
The purification of this compound typically involves the removal of impurities generated during its synthesis. These can include starting materials, reagents, and side-products. The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity.
Caption: General purification workflow for this compound.
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For acidic compounds like this compound, both single-solvent and multi-solvent systems can be effective.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).
Solvent Selection Protocol
A preliminary solvent screen is crucial for identifying an optimal recrystallization solvent.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents to screen include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Water (and aqueous mixtures)
-
-
Solubility Assessment (Room Temperature): Observe the solubility of the compound in each solvent. An ideal solvent will show low solubility at this stage.
-
Solubility Assessment (Elevated Temperature): Gently heat the test tubes containing undissolved solid in a water or sand bath. An ideal solvent will fully dissolve the compound upon heating.
-
Crystallization Assessment: Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The solvent that yields well-formed crystals with a significant recovery is a good candidate for recrystallization.
Recommended Recrystallization Protocol
Based on the properties of similar nicotinic acid derivatives, a mixture of an alcohol and water or an ester solvent is likely to be effective. The following protocol provides a general procedure that can be optimized based on the results of the solvent screen.
Step-by-Step Methodology
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (e.g., ethanol or ethyl acetate) in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used). This step is crucial and should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Caption: Step-by-step workflow for the recrystallization of this compound.
Part 2: Purification by Column Chromatography
For achieving higher levels of purity or for separating closely related impurities, column chromatography is the method of choice. Both traditional silica gel chromatography and reversed-phase chromatography can be employed.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to determine the optimal mobile phase for separation.
Experimental Protocol: TLC Method Development
-
Sample Preparation: Prepare a concentrated solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). A starting point for the mobile phase could be a 7:3 or 1:1 mixture of hexane:ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm). The target compound should appear as a distinct spot.
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. A lower Rf can be achieved by decreasing the polarity of the mobile phase (increasing the proportion of hexane), while a higher Rf is obtained by increasing the polarity (increasing the proportion of ethyl acetate). The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound.
Silica Gel Column Chromatography Protocol
Once an appropriate solvent system has been identified via TLC, preparative column chromatography can be performed.
Step-by-Step Methodology
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC) for High Purity Applications
For analytical purity assessment and small-scale preparative purification, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase method is generally suitable for nicotinic acid derivatives.[2]
Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidification of the mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, increasing to a higher percentage over time. A typical gradient might be 10-90% B over 20 minutes. | A gradient elution is effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy. | The aromatic nature of the compound allows for UV detection. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Protocol for Purity Analysis by HPLC
-
Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound in the mobile phase.
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms of the sample and the standard. The purity of the sample can be determined by the area percentage of the main peak.
Conclusion
The purification of this compound can be effectively achieved through recrystallization and chromatographic techniques. The choice of method will depend on the initial purity of the crude material and the final purity requirements. A systematic approach, beginning with solvent screening for recrystallization and TLC for chromatographic method development, will yield the best results. The protocols provided in this guide offer a solid foundation for researchers to purify this compound to a high degree of homogeneity, ensuring the quality and reliability of their research and development activities.
References
-
PubChem. This compound. [Link]
-
SIELC Technologies. Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. [Link]
Sources
Application Note & Protocol: Large-Scale Synthesis of 5-Chloro-6-isopropoxynicotinic acid
For: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-6-isopropoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development industry. This document provides a detailed overview of a robust and scalable synthetic route to this compound, including a step-by-step protocol, mechanistic insights, and considerations for large-scale production.
Chemical Properties and Safety Information
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | [1] |
| CAS Number | 187401-45-2 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C |
Safety Precautions: this compound is classified as an irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Synthetic Strategy Overview
The presented synthesis is a two-step process commencing from the commercially available 6-hydroxynicotinic acid. The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for this compound.
Step 1: Chlorination of 6-Hydroxynicotinic Acid
The initial step involves the regioselective chlorination of 6-hydroxynicotinic acid at the C5 position of the pyridine ring. This is achieved using a suitable chlorinating agent.
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis.[2][3][4] The hydroxyl group of 5-chloro-6-hydroxynicotinic acid is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking an isopropylating agent to form the desired isopropoxy ether. This reaction is a cornerstone of ether synthesis in organic chemistry due to its reliability and broad scope.[3]
Detailed Protocols
Protocol 1: Synthesis of 5-Chloro-6-hydroxynicotinic acid
This protocol is adapted from established procedures for the chlorination of hydroxypyridines.
Materials:
-
6-Hydroxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Chloroform
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 6-hydroxynicotinic acid (1.0 eq) in chloroform.
-
Addition of Pyridine: Add a catalytic amount of pyridine (0.24 eq) to the suspension.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (3.2 eq) to the mixture via the dropping funnel, maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) and maintain for 2-3 hours.
-
Chlorination: Cool the reaction mixture to 50-55°C. Introduce chlorine gas (1.96 eq) into the reaction mixture over a period of 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, 5-chloro-6-hydroxynicotinoyl chloride, will precipitate. Filter the solid and wash with cold chloroform.
-
Hydrolysis: Suspend the isolated 5-chloro-6-hydroxynicotinoyl chloride in water and heat to 80-90°C for 1-2 hours to effect hydrolysis to 5-chloro-6-hydroxynicotinic acid.
-
Isolation: Cool the mixture and collect the precipitated 5-chloro-6-hydroxynicotinic acid by filtration. Wash the solid with cold water and dry under vacuum.
Protocol 2: Large-Scale Synthesis of this compound
This protocol details the Williamson ether synthesis for the isopropylation of 5-chloro-6-hydroxynicotinic acid.
Materials:
-
5-Chloro-6-hydroxynicotinic acid
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: Charge a large reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 5-chloro-6-hydroxynicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it into a larger vessel containing cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 3-4 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield the pure product.
Mechanistic Insights
The key transformation in this synthesis is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3][4]
Sources
- 1. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
safe handling and storage procedures for 5-Chloro-6-isopropoxynicotinic acid
Abstract
This document provides comprehensive application notes and detailed protocols for the safe handling and storage of 5-Chloro-6-isopropoxynicotinic acid (CAS No. 187401-45-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety, maintain sample integrity, and promote a secure laboratory environment. The causality behind each procedural step is explained to provide a deeper understanding of the necessary precautions.
Introduction and Scientific Context
This compound is a heterocyclic carboxylic acid derivative. Its structural motifs, featuring a chlorinated pyridine ring and a carboxylic acid group, make it a valuable building block in medicinal chemistry and drug discovery. Compounds with similar structures are integral to the synthesis of a variety of pharmacologically active agents. However, the very reactivity that makes this compound useful also necessitates stringent safety protocols. The presence of the chloro- and carboxylic acid functionalities are the primary drivers of its hazardous properties, which include irritation to the skin, eyes, and respiratory system.[1] This guide establishes a self-validating system of protocols to mitigate these risks.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is fundamental to its safe handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear indication of the primary hazards associated with this compound.[1][2]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The causality for these classifications lies in the acidic nature of the carboxylic acid group and the potential for the chlorinated pyridine ring to interact with biological macromolecules.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes.
Recommended PPE
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, aliquoting) | Chemical safety goggles or a face shield.[3][4] | Nitrile or neoprene gloves.[5] | Fully buttoned lab coat.[3] | Use in a certified chemical fume hood is required.[5] If not feasible, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6] |
| Working with solutions | Chemical safety goggles and a face shield.[3][4] | Nitrile or neoprene gloves.[5] | Chemical-resistant lab coat or apron. | Work must be conducted in a certified chemical fume hood.[5] |
| Cleaning spills | Chemical safety goggles and a face shield.[3][4] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. |
Rationale: The selection of PPE is directly correlated with the identified hazards. Safety goggles protect against dust particles and splashes, while a face shield offers a broader range of protection. Nitrile or neoprene gloves provide adequate resistance to chlorinated organic compounds. A lab coat prevents incidental skin contact. All handling of the solid or its solutions should be performed in a chemical fume hood to mitigate the risk of inhaling irritating dust or vapors.[5]
Safe Handling Protocols
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Don the appropriate PPE as outlined in Section 3.
-
Prepare the work area within a certified chemical fume hood.[5] Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
When handling the solid, use spark-proof tools and avoid creating dust.[8]
-
Weigh the required amount of this compound in a tared, sealed container.
-
Carefully transfer the solid to the reaction vessel inside the fume hood.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all waste, including contaminated PPE and bench paper, in a properly labeled hazardous waste container.
-
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Contain: For a small spill of the solid, carefully sweep it up with non-sparking tools and place it in a sealed container for disposal.[3] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), and then collect it into a sealed container.[4][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures
These first aid measures are for immediate application, and medical attention should be sought in all cases of significant exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage Procedures
Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C. | Cool temperatures slow down potential degradation pathways. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place.[6] | The compound may be sensitive to moisture. A dry environment prevents hydrolysis. |
| Light | Protect from direct sunlight. | To prevent potential photochemical degradation. |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and reactive metals.[4][9] | As a carboxylic acid, it will react exothermically with bases. It can also react with oxidizing agents. |
Storage Location
-
Store in a dedicated cabinet for corrosive materials, preferably one made of corrosion-resistant material.[10][11]
-
If a dedicated corrosive cabinet is not available, use secondary containment, such as a plastic tray, to prevent contact with metal shelves.[10]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.[11]
-
Do not store alphabetically without first segregating by hazard class.[12]
Disposal
All waste containing this compound, including empty containers, contaminated materials, and excess compound, must be treated as hazardous waste. Disposal must be carried out in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18070582, this compound. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]
-
Chapman University. (2012). Guidelines for Chemical Storage. Retrieved from [Link]
-
Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10ClNO3). Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Lab Safety. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
Sources
- 1. This compound | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 187401-45-2 this compound AKSci 9778AA [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. chapman.edu [chapman.edu]
- 12. csuohio.edu [csuohio.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-6-isopropoxynicotinic Acid
Welcome to the technical support center for the synthesis of 5-chloro-6-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, with the ultimate goal of improving your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and logical synthetic route involves a two-step process: the formation of the precursor, 5-chloro-6-hydroxynicotinic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group. While theoretically straightforward, this synthesis is often plagued by issues such as low yields, incomplete reactions, and the formation of stubborn impurities. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yield in the Williamson Ether Synthesis Step
Question: We are experiencing consistently low yields (<50%) during the isopropylation of 5-chloro-6-hydroxynicotinic acid. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in this Williamson ether synthesis are a frequent challenge and can stem from several factors. The reaction involves the deprotonation of a hydroxyl group on an electron-deficient pyridine ring, followed by nucleophilic attack on an isopropyl halide. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation: The acidity of the hydroxyl group on the pyridine ring is influenced by the electron-withdrawing nature of the ring nitrogen and the chloro-substituent. Incomplete deprotonation of the 5-chloro-6-hydroxynicotinic acid will result in unreacted starting material.
-
Solution: Employ a sufficiently strong base to ensure complete formation of the alkoxide. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective.[1][2] When using NaH, the reaction is driven to completion by the evolution of hydrogen gas.
-
-
Choice of Isopropylating Agent: The choice of the isopropyl halide is critical. Isopropyl bromide or iodide are generally preferred over isopropyl chloride due to the better leaving group ability of bromide and iodide.[3]
-
Solution: Use isopropyl bromide or isopropyl iodide as your alkylating agent. If you must use isopropyl chloride, the reaction may require harsher conditions (higher temperature, longer reaction time), which can lead to more side products.
-
-
Solvent Selection: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis. Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity.[4]
-
Side Reaction: Elimination (E2): Isopropyl halides are secondary halides and are prone to undergoing E2 elimination in the presence of a strong base, forming propene gas. This is a significant competing reaction that directly reduces the yield of the desired ether.[6]
-
Solution: Carefully control the reaction temperature. While some heating may be necessary to drive the reaction to completion, excessive heat will favor the E2 elimination pathway.[5] Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the elimination side reaction.
-
Formation of an Unknown Impurity with a Similar Polarity to the Product
Question: During purification, we observe an impurity that co-elutes with our desired this compound. What could this be and how can we prevent its formation?
Answer: An impurity with similar polarity suggests a structurally related byproduct. Two likely candidates are:
-
C-Alkylated Product: The phenoxide-like intermediate is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to an isomer that can be difficult to separate.
-
Prevention: The choice of solvent can influence the O/C alkylation ratio.[7] In some systems, less polar, aprotic solvents can favor O-alkylation. Experimenting with different solvents like THF or 1,4-dioxane might be beneficial.
-
-
Esterification of the Carboxylic Acid: If the reaction conditions are not carefully controlled, the isopropyl alcohol (if used as a solvent or formed as a byproduct) can react with the carboxylic acid group of either the starting material or the product, especially under acidic or heated conditions, to form an isopropyl ester.
-
Prevention: Ensure the reaction is worked up under basic or neutral conditions to keep the carboxylic acid deprotonated and less susceptible to esterification. If esterification is suspected, the impurity can be converted back to the desired carboxylic acid by a simple hydrolysis step (e.g., using aqueous NaOH) during the workup.
-
Reaction Stalls and Fails to Go to Completion
Question: Our reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction times. What could be the cause?
Answer: A stalled reaction can be frustrating. Here are some common culprits:
-
Poor Quality Reagents:
-
Base: The base (e.g., NaH) may have degraded due to improper storage and exposure to moisture.
-
Solvent: The use of wet solvents can quench the strong base and inhibit the reaction.
-
Solution: Use freshly opened or properly stored reagents. Ensure your solvents are anhydrous.
-
-
Insufficient Amount of Base or Alkylating Agent:
-
Solution: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. A slight excess of the alkylating agent can also help drive the reaction to completion, but be mindful that a large excess can lead to more side products.
-
-
Low Reaction Temperature:
-
Solution: While high temperatures can promote side reactions, some thermal energy is required to overcome the activation energy of the reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible, detailed experimental protocol for the synthesis of this compound?
A1: The following is a representative protocol based on the principles of the Williamson ether synthesis. Optimization will likely be required for your specific lab conditions.
Step 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add 5-chloro-6-hydroxynicotinic acid (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add isopropyl bromide (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to achieve good separation between the starting material, product, and any potential byproducts. The starting material, being more polar due to the free hydroxyl group, will have a lower Rf value than the product.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (glove box or under nitrogen/argon) and use anhydrous solvents.
-
DMF/DMSO: These are aprotic polar solvents that can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isopropyl Halides: These are volatile and can be irritants. Handle them in a well-ventilated fume hood.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Ensures complete deprotonation of the hydroxyl group. |
| Alkylating Agent | Isopropyl bromide or Isopropyl iodide | Better leaving groups than chloride, leading to faster reaction rates. |
| Solvent | Anhydrous DMF, DMSO, or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[5] |
| Temperature | 50-60 °C (initial optimization) | Balances reaction rate against the competing E2 elimination side reaction. |
| Workup | Acidification to pH 3-4 | Protonates the carboxylate to precipitate the final product. |
Experimental Workflows
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Nicotinic Acids
Welcome to the Technical Support Center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address the specific challenges encountered during the synthesis of these vital heterocyclic compounds. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Structure of This Guide
This guide is organized by common synthetic challenges rather than by specific reaction names. This problem-oriented approach allows you to quickly navigate to the section that addresses the issue you are currently facing in the lab. Each section provides a detailed explanation of the potential side reactions, their mechanisms, and step-by-step protocols for their mitigation.
FAQ 1: Low or Inconsistent Yields
Question: My synthesis of a substituted nicotinic acid is resulting in a low and irreproducible yield. What are the common culprits and how can I systematically troubleshoot this issue?
Answer: Low yields are a frequent challenge and can stem from a variety of factors, including incomplete reactions, competing side reactions, catalyst deactivation, or losses during workup and purification. A systematic approach is key to diagnosing and resolving the problem.[1]
Root Cause Analysis: Incomplete Conversion
A primary reason for low yields is that the reaction has not gone to completion.
Causality: The activation energy for the rate-determining step may not be consistently overcome, or the reaction may have reached equilibrium prematurely.
Troubleshooting Protocol:
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of your starting material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
Temperature Adjustment: If the reaction is stalling, consider a moderate increase in temperature (e.g., in 10 °C increments). Be cautious, as excessive heat can promote side reactions.
-
Extended Reaction Time: If an increase in temperature is not viable due to substrate stability, extend the reaction time and continue to monitor its progress.[1]
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.
FAQ 2: Formation of Nicotinamide or Hydrolysis of Nitrile Starting Materials
Question: I am synthesizing a nicotinic acid derivative from a 3-cyanopyridine precursor and I am observing significant amounts of the corresponding nicotinamide, and sometimes even the starting nicotinic acid. How can I prevent this hydrolysis?
Answer: The hydrolysis of a nitrile group to an amide and subsequently to a carboxylic acid is a common side reaction, particularly when water is present under either acidic or basic conditions.[1]
Mechanism of Nitrile Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. In both pathways, an amide intermediate is formed, which can then undergo further hydrolysis to the carboxylic acid.
Troubleshooting Protocol:
-
Anhydrous Conditions: The most effective preventative measure is to rigorously exclude water from your reaction.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven prior to use.
-
Use anhydrous reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
pH Control: The rate of hydrolysis is highly dependent on pH.
-
If your reaction conditions allow, maintaining a neutral or near-neutral pH can significantly slow down the rate of hydrolysis.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote hydrolysis.
-
If possible, run the reaction at a lower temperature for a longer period.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
-
Milder Conditions for Basic Hydrolysis: If you are intentionally hydrolyzing a nitrile to a carboxylic acid, but want to avoid isolating the intermediate amide, harsher conditions (higher temperatures, extended reflux) are typically required. Conversely, to favor the amide, use milder basic conditions.[3]
Quantitative Impact of Reaction Conditions on 3-Picoline Oxidation
The oxidation of 3-picoline is a common industrial route to nicotinic acid. The choice of catalyst and reaction conditions can significantly impact the yield and selectivity.
| Catalyst System | Conversion of 3-Picoline (%) | Selectivity for Nicotinic Acid (%) | Yield of Nicotinic Acid (%) | Reference |
| Co(OAc)₂/NaBr in Acetic Acid | 33 | 8.6 | Low | [4] |
| Co(OAc)₂/NHPI/NaBr in Acetic Acid | 82 | 61.4 | ~50 | [4] |
| Co(OAc)₂/NHPI/[(C₆H₅)₃P(C₄H₉)][Br] in Acetic Acid | 100 | 63.7 | 63.7 | [4] |
| HNO₃ (without H₂SO₄) at 260°C | 69 | High | 89 | [5] |
| V₂O₅-based catalysts (vapor phase) | ~45 | High | High | [6] |
FAQ 3: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura coupling with a bromonicotinic acid derivative and I am getting a low yield of my desired product, along with several byproducts. What could be going wrong?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyridine ring. However, the pyridine nitrogen itself can be a source of complications.
Root Cause Analysis: Catalyst Poisoning and Side Reactions
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with heteroaryl substrates.[2][7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[2][8]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially in the presence of water and certain bases.[2]
-
Dehalogenation: The starting halo-pyridine can be reduced, replacing the halogen with a hydrogen atom.[2]
Troubleshooting Protocol for Suzuki-Miyaura Coupling
-
Rigorous Degassing: Oxygen is a major contributor to homocoupling.
-
Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.[2]
-
-
Ligand Selection: For challenging substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary. These ligands help to stabilize the palladium catalyst and promote the desired catalytic cycle.[2]
-
Base Selection: The choice of base is critical. For pyridine substrates, common choices include K₃PO₄ and Cs₂CO₃.[2]
-
Minimizing Homocoupling:
Troubleshooting Protocol for Buchwald-Hartwig Amination
Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination.
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides. Consider converting the chloride to a bromide or iodide if possible.
-
Catalyst System: Use a pre-catalyst for cleaner formation of the active catalytic species. Pd(OAc)₂ can be unreliable.
-
Protecting Groups: If other nucleophilic groups are present (e.g., phenols), they should be protected to prevent competitive coupling.[10]
-
Base Sensitivity: Be mindful of the base sensitivity of your protecting groups at the high temperatures often required for these reactions.[10]
FAQ 4: Challenges with De Novo Pyridine Ring Synthesis (Bohlmann-Rahtz Synthesis)
Question: I am attempting a Bohlmann-Rahtz synthesis to create a 2,3,6-trisubstituted pyridine, but the reaction requires very high temperatures and gives a complex mixture of products. How can I improve this synthesis?
Answer: The Bohlmann-Rahtz synthesis is a powerful method for constructing the pyridine ring, but the classical conditions often require high temperatures for the cyclodehydration step, which can lead to decomposition and side reactions.[11][12]
Mechanism and Key Challenges
The reaction proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate must then undergo a heat-induced E/Z isomerization before it can cyclize and dehydrate to form the pyridine ring. The high temperature is necessary to overcome the energy barrier for this isomerization.[11]
Troubleshooting and Optimization Protocol
-
Catalysis of Cyclodehydration: The high temperature requirement can be mitigated by using a catalyst for the cyclodehydration step.
-
Brønsted Acids: Acetic acid can be used as both a solvent and a catalyst to promote the reaction at lower temperatures.[11]
-
Lewis Acids: Catalysts such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have been shown to be highly effective in promoting the cyclodehydration at significantly lower temperatures.[3][13]
-
Solid-Phase Catalysts: Amberlyst 15 ion-exchange resin is a mild and effective catalyst that simplifies workup.[11][13]
-
-
In-Situ Generation of Enamines: The stability and availability of the enamine starting material can be a limitation.
Comparative Yields with and without Catalysis
| Reaction Conditions | Temperature | Yield of Pyridine | Reference |
| Thermal Cyclodehydration | High (often >150 °C) | Variable, often moderate | [11] |
| Acetic Acid Catalysis | Lower (e.g., 50 °C) | Good to excellent | [14] |
| Yb(OTf)₃ or ZnBr₂ Catalysis | Lower | Up to 94% | [3] |
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Low Product Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 5-Chloro-6-isopropoxynicotinic acid
Welcome to the technical support resource for the purification of 5-Chloro-6-isopropoxynicotinic acid (CAS 187401-45-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable nicotinic acid derivative. As a substituted pyridine, its purification is often non-trivial, requiring a nuanced understanding of its chemical properties and potential impurities. This document provides field-proven insights and troubleshooting strategies to help you achieve your desired purity specifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on common synthetic routes for related chloro-substituted nicotinic acids, impurities can be broadly categorized:
-
Starting Material-Related Impurities: The most common carry-over impurity is often the precursor, such as a 6-chloronicotinic acid ester or 5-chloro-6-hydroxynicotinic acid. Incomplete reaction is a primary cause.[1]
-
Hydrolysis Products: The isopropoxy group is an ether linkage that can be susceptible to hydrolysis under strong acidic or basic conditions during work-up, leading to the formation of 5-Chloro-6-hydroxynicotinic acid.[2][3] This impurity can be particularly challenging due to its similar core structure.
-
Isomeric Impurities: Depending on the synthetic strategy, non-regioselective reactions can lead to the formation of other positional isomers, which may have very similar polarities, making them difficult to separate.[1]
-
Dehalogenation Byproducts: If catalytic hydrogenation is used at any stage of the synthesis (for example, to reduce a different functional group on a precursor), reductive dehalogenation can occur, yielding 6-isopropoxynicotinic acid.[4]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., DMF, THF) and excess reagents can be present in the crude material.
Q2: What is a reliable first-pass purification strategy for this compound?
A2: For batches with estimated purity greater than 85-90%, a well-designed recrystallization is the most efficient first-pass strategy. If the crude material is oily or has a much lower purity, a preliminary flash column chromatography followed by recrystallization of the consolidated, clean fractions is recommended.
Q3: Which analytical techniques are best for monitoring purity during purification?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and for initial solvent screening for recrystallization. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid remains protonated and spots cleanly.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for analyzing nicotinic acid derivatives.[5][6][7]
-
¹H NMR Spectroscopy: Essential for structural confirmation and identifying specific impurities if their proton signals are resolved from the main compound.
-
LC-MS: Useful for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (like argon or nitrogen) to prevent potential long-term degradation. Commercial suppliers recommend storage at 2-8°C.[8] As a solid, it is generally stable, but minimizing exposure to moisture and air is good practice.
Troubleshooting Guides
This section addresses specific challenges you may encounter during the purification of this compound.
Problem 1: My product is contaminated with 5-Chloro-6-hydroxynicotinic acid.
-
Root Cause: This is almost certainly due to the hydrolysis of the isopropoxy ether linkage. This can occur during aqueous workups under harsh pH conditions (either strongly acidic or basic) or during prolonged heating in the presence of water.[2][3] The 6-hydroxy derivative has significantly different acidity and polarity.
-
Troubleshooting & Resolution:
-
Work-up Modification: During the reaction work-up, ensure that the pH is carefully controlled. When acidifying to precipitate your product, use a dilute acid (e.g., 1M HCl) and add it slowly at low temperature (0-5 °C) to avoid localized heating and harsh acidic conditions. Avoid prolonged exposure to strong bases.
-
Purification Strategy: An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild, cool basic solution (e.g., a saturated sodium bicarbonate solution). Your desired product, being a carboxylic acid, will move to the aqueous layer as its carboxylate salt, while less acidic impurities may remain in the organic layer. The more acidic 5-chloro-6-hydroxynicotinic acid might also be extracted. Re-acidification of the aqueous layer will precipitate the acids, which can then be separated by chromatography. Given the structural similarity, reversed-phase HPLC may be required for complete separation.[5][7]
-
Problem 2: The purified material is an oil or waxy solid and refuses to crystallize.
-
Root Cause: This issue typically stems from the presence of persistent impurities that inhibit the formation of a crystal lattice. Residual solvents or low-level, structurally similar impurities are common culprits. The inherent properties of the molecule may also favor an amorphous state.
-
Troubleshooting & Resolution:
-
Purity Check: First, ensure the material is sufficiently pure (>95%) using HPLC or NMR. If not, further chromatographic purification is necessary.
-
Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. Use the table below as a starting point. Test solubility in small vials: the ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent System Exploration: If a single solvent doesn't work, a binary solvent system is the next step. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.
-
| Solvent System Component | Role | Common Examples |
| Primary (Good) Solvent | Dissolves the compound when hot | Ethanol, Isopropanol, Acetone, Ethyl Acetate |
| Anti-Solvent (Poor) Solvent | Induces precipitation upon cooling | Water, Hexanes, Heptane |
Experimental Protocol: Binary Solvent Recrystallization
-
Place the crude, oily product in a clean Erlenmeyer flask with a stir bar.
-
Heat the flask gently (e.g., in a 50-60°C water bath).
-
Add a minimal amount of a "good" solvent (e.g., isopropanol) dropwise until the oil completely dissolves.
-
While stirring and hot, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes faintly and persistently turbid.
-
Add one or two more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Problem 3: Column chromatography fails to separate a key impurity.
-
Root Cause: The impurity has a polarity very similar to your target compound, resulting in co-elution. This is common with isomeric impurities.[1]
-
Troubleshooting & Resolution:
Workflow for Optimizing Chromatographic Separation
Caption: Troubleshooting workflow for chromatographic purification.
Purification Strategy Decision Logic
Choosing the right purification strategy from the outset can save significant time and resources. The following logic diagram outlines a decision-making process based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification method.
References
-
Acta Pol Pharm. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Available at: [Link]
-
PubMed. (2016). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed. Available at: [Link]
-
ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Available at: [Link]
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
International Journal of Vitamin and Nutrition Research. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. Available at: [Link]
-
PubMed. (2020). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed. Available at: [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]
-
ResearchGate. Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3).... Available at: [Link]
-
PubChemLite. This compound (C9H10ClNO3). Available at: [Link]
-
J&K Scientific. 5-Chloro-6-hydroxynicotinic acid, 98%. Product Page. Available at: [Link]
-
ResearchGate. Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. Available at: [Link]
-
YouTube. mechanism of ester hydrolysis. (2019). Available at: [Link]
-
LibreTexts Chemistry. 21.6: Chemistry of Esters. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 187401-45-2 [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-6-isopropoxynicotinic acid
Welcome to the technical support center for the synthesis of 5-Chloro-6-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important synthetic intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to issues encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to problem resolution.
Category 1: Isopropoxylation via Nucleophilic Aromatic Substitution (SNAr)
The most common route involves the substitution of a chloro or fluoro group at the C-6 position of a pyridine ring with isopropoxide.
Question 1: My SNAr reaction to introduce the isopropoxy group is showing low to no conversion. What are the primary causes and how can I fix it?
Answer: Low conversion in this step is a frequent issue. The efficiency of a Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridine ring is governed by several factors. Let's break down the likely culprits.
-
Inadequate Ring Activation & Leaving Group: The pyridine ring is naturally electron-deficient, which facilitates SNAr, especially at the C-2 and C-4/C-6 positions.[1][2] However, the reaction's success is highly dependent on the leaving group. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[1][2] If you are starting with a chloro- leaving group and experiencing issues, the ring may not be sufficiently activated.
-
Ineffective Nucleophile Generation: The isopropoxide nucleophile must be generated in situ using a strong base. Incomplete deprotonation of isopropanol will directly lead to low conversion.
-
Suboptimal Reaction Conditions: Polar aprotic solvents are crucial for SNAr reactions as they solvate the cation of the alkoxide salt, thereby liberating the "naked" and more reactive nucleophile.[1] Temperature is also a critical factor; insufficient heat can lead to a stalled reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low SNAr conversion.
Recommended Actions & Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Potassium tert-butoxide (KOtBu) | KOtBu is often more soluble and can lead to faster, cleaner reactions. Ensure the base is fresh and handled under inert atmosphere. |
| Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Higher-boiling polar aprotic solvents enhance solubility and allow for higher reaction temperatures, accelerating the rate of slow SNAr reactions.[1] |
| Temperature | 60-80 °C | Increase temperature in 10 °C increments to 120 °C | Many SNAr reactions on chloropyridines require elevated temperatures to overcome the activation energy barrier.[2] |
| Starting Material | 5,6-Dichloronicotinic acid ester | 5-Chloro-6-fluoronicotinic acid ester | A fluorine leaving group is significantly more reactive in SNAr than chlorine, which can dramatically improve yields and reduce reaction times.[1][2] |
Question 2: I am observing significant side product formation, particularly the hydrolysis of my starting ester.
Answer: This is a common issue when using alkali metal hydroxides or wet bases to generate the nucleophile, especially at elevated temperatures. The ester functionality is susceptible to saponification under these conditions.
Solutions:
-
Use a Non-Hydroxide Base: The preferred method is to use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) with anhydrous isopropanol. This generates the isopropoxide nucleophile without introducing water or hydroxide ions that can hydrolyze the ester.
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Dry isopropanol over molecular sieves and use freshly opened, anhydrous grade reaction solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Category 2: Saponification/Hydrolysis of the Ester
The final step is the conversion of the intermediate ester (e.g., methyl or ethyl 5-Chloro-6-isopropoxynicotinate) to the target carboxylic acid.
Question 3: My ester hydrolysis is very slow or incomplete. Pushing the reaction with heat seems to cause decomposition.
Answer: The hydrolysis of nicotinic acid esters can be sluggish due to the electron-withdrawing nature of the pyridine ring, which can stabilize the ester.[3] Forcing the reaction with excessive heat can lead to unwanted side reactions.
Optimization Strategies for Hydrolysis:
| Method | Reagents & Conditions | Advantages | Disadvantages & Troubleshooting |
| Basic Hydrolysis (Saponification) | 1-4 M NaOH or LiOH in H₂O/MeOH or H₂O/THF, 50-80 °C | Generally clean and high-yielding. The product sodium salt precipitates from some solvent systems. | Can be slow. Troubleshooting: Use LiOH, which is a stronger saponification agent. Increase the proportion of the organic co-solvent to improve substrate solubility. Monitor by TLC/LCMS until starting material is consumed. |
| Acidic Hydrolysis | 6 M HCl (aq), Reflux | Useful if the molecule is sensitive to strong base. | Can require harsh conditions (high temperature, long reaction times). Troubleshooting: Risk of side reactions like ether cleavage. This method is generally less preferred unless base-lability is a confirmed issue. |
A reliable starting point for basic hydrolysis is using Lithium Hydroxide (LiOH) in a 3:1 mixture of THF:Water at 60 °C.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route for this compound?
A1: A robust and scalable two-step sequence is generally preferred:
-
SNAr Reaction: Start with a suitable precursor like methyl 5,6-dichloronicotinate. React it with sodium isopropoxide (generated in situ from isopropanol and NaH) in an anhydrous polar aprotic solvent like DMF at an elevated temperature (e.g., 100 °C).
-
Saponification: Hydrolyze the resulting methyl 5-chloro-6-isopropoxynicotinate using LiOH in a THF/water mixture.
Caption: Recommended two-step synthetic workflow.
Q2: How do I effectively monitor the progress of these reactions?
A2:
-
For the SNAr step: Thin-Layer Chromatography (TLC) is effective. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product will be less polar than a di-chloro starting material if you start from an acid, but more polar than a mono-chloro ester starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the mass of the desired product and identifying any side products.
-
For the hydrolysis step: TLC is also suitable. The product carboxylic acid is highly polar and will typically have a very low Rf value (often staying at the baseline) in common solvent systems. The disappearance of the less polar starting ester spot indicates reaction completion. LC-MS can also be used to monitor the disappearance of the starting material.
Q3: What are the best practices for purifying the final product?
A3: After acidic workup (adjusting the pH to ~4-5 with HCl), the product, this compound, is often a solid that will precipitate from the aqueous solution.[4]
-
Initial Isolation: Filter the precipitated solid.
-
Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a non-polar solvent like hexanes or diethyl ether to remove organic impurities.
-
Recrystallization: If further purification is needed, recrystallization from a solvent system like ethanol/water or isopropanol is often effective.
Part 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of Methyl 5-chloro-6-isopropoxynicotinate
-
Materials:
-
Methyl 5,6-dichloronicotinate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Isopropanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous isopropanol (3 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of Methyl 5,6-dichloronicotinate (1 equivalent) in anhydrous DMF dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Materials:
-
Methyl 5-chloro-6-isopropoxynicotinate
-
Lithium Hydroxide (LiOH) monohydrate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude Methyl 5-chloro-6-isopropoxynicotinate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide monohydrate (2-3 equivalents).
-
Heat the mixture to 60 °C and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 by the slow addition of 1 M HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the solid under vacuum to afford the final product, this compound.
-
References
- Technical Support Center: Buchwald-Hartwig Amin
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks.
- Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver c
- Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- 5-Chloronicotinic acid synthesis. ChemicalBook.
Sources
dealing with impurities in 5-Chloro-6-isopropoxynicotinic acid
Technical Support Center: 5-Chloro-6-isopropoxynicotinic acid
Introduction
Welcome to the technical support guide for this compound (CAS 187401-45-2). This molecule is a key intermediate in pharmaceutical and agrochemical research.[1][2] Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, understand, and resolve purity issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on the synthesis pathway and chemical stability, the most probable impurities are starting materials, byproducts of side reactions, or degradation products. The primary concerns are:
-
5-Chloro-6-hydroxynicotinic acid: Formed via the hydrolysis of the isopropoxy ether linkage.[3][4] This can occur if the reaction or work-up conditions involve excessive heat in the presence of strong acids or bases.
-
6-Isopropoxynicotinic acid: Results from the dehalogenation (loss of the chlorine atom) of the pyridine ring.[5] This can be promoted by certain catalysts or reducing agents present in the reaction mixture.
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as derivatives of 5,6-dichloronicotinic acid may be present.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, ethanol, ethyl acetate) may be retained in the final product.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying purity and detecting minor impurities. A reverse-phase C18 column with a buffered mobile phase is typically effective.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities if they are present at levels typically >1%. The presence of unexpected signals or altered integration values for characteristic peaks (e.g., the isopropyl methine and methyls, or the aromatic protons) can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for identifying unknown impurities by providing the mass-to-charge ratio (m/z) of the components separated by the LC system.[7][8]
Q3: My product is an off-white or yellowish powder, but the literature reports a white solid. What causes this discoloration?
A3: Discoloration in nicotinic acid derivatives is often due to trace-level, highly chromophoric (color-causing) impurities, which may arise from oxidation or side reactions during synthesis.[9] While the bulk purity might be high, these impurities can be aesthetically and sometimes functionally undesirable. Treatment with activated carbon during recrystallization is an effective method for removing such color bodies.[9][10]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations in a question-and-answer format to guide your troubleshooting process.
Problem 1: My HPLC chromatogram shows a significant peak at an earlier retention time than my main product.
-
Question: What is this more polar impurity, and how can I remove it?
-
Expert Analysis: An earlier retention time in reverse-phase HPLC indicates a more polar compound. The most likely candidate is 5-Chloro-6-hydroxynicotinic acid , the hydrolysis byproduct.[3] The replacement of the isopropoxy group with a hydroxyl group significantly increases polarity.
-
Recommended Actions:
-
Confirm Identity: Use LC-MS to check if the m/z of the impurity peak corresponds to the molecular weight of 5-Chloro-6-hydroxynicotinic acid (173.55 g/mol ).[3]
-
Purification Strategy:
-
Recrystallization: This is often the most effective method. Since the polarity difference is significant, finding a solvent system where the product has lower solubility than the impurity upon cooling should be straightforward. Toluene or an ethanol/water mixture are good starting points.
-
Acid-Base Extraction: While both compounds are acidic, there might be a slight pKa difference to exploit. However, this is less likely to be effective for separating two acidic compounds.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) should provide good separation.[11]
-
-
Problem 2: My ¹H NMR spectrum shows the correct aromatic signals, but the integration of the isopropyl group is low, and there's a broad singlet I can't assign.
-
Question: What does this NMR data suggest?
-
Expert Analysis: This pattern strongly suggests the presence of an impurity that lacks the isopropoxy group but retains the core pyridine structure. The low integration of the isopropyl signals (septet and doublet) relative to the aromatic protons is the key indicator. The broad singlet is likely from the acidic proton of the carboxylic acid and potentially a hydroxyl group, which may be exchanging with trace water in the NMR solvent. This again points towards 5-Chloro-6-hydroxynicotinic acid as the impurity.
-
Recommended Actions:
-
Spiking Study: If you have a reference standard for 5-Chloro-6-hydroxynicotinic acid, "spike" your NMR sample with a small amount of it. An increase in the intensity of the impurity peaks will confirm its identity.
-
Review Synthesis Conditions: Investigate your synthesis and work-up for steps where hydrolysis could occur. Prolonged exposure to aqueous acid or base, especially at elevated temperatures, is a common cause.[12] Future syntheses should aim to minimize these conditions.
-
Problem 3: Mass spectrometry indicates the presence of a compound with a molecular weight approximately 34 Da lower than my product.
-
Question: What could this impurity be?
-
Expert Analysis: The molecular weight of this compound is ~215.6 g/mol .[1] An impurity ~34-36 Da lighter suggests the loss of chlorine (atomic mass ~35.5) and its replacement with hydrogen (atomic mass ~1). This points directly to 6-Isopropoxynicotinic acid as the impurity. This is a product of reductive dehalogenation.[5][13]
-
Recommended Actions:
-
Purification - Column Chromatography: Separating the dechlorinated product can be challenging due to the similar polarity. Meticulous column chromatography on silica gel is the most reliable method. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) will be necessary.
-
Purification - Recrystallization: Recrystallization may be effective if the impurity is present at a low level. Experiment with different solvents to maximize the solubility difference.
-
Preventative Measures: Review the synthetic procedure for any reagents or conditions that could cause dehalogenation.[14] Common culprits include certain metal catalysts (like Palladium) used in upstream steps if not fully removed, or unintended reducing conditions.
-
Data Summary and Visualization
Table 1: Common Impurities and Identification Markers
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 5-Chloro-6-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55[3] | Earlier elution in RP-HPLC; Absence of isopropyl signals in ¹H NMR; m/z = 174 [M+H]⁺ |
| 6-Isopropoxynicotinic acid | C₉H₁₁NO₃ | 181.19 | Similar retention in RP-HPLC; Additional aromatic proton signal in ¹H NMR; m/z = 182 [M+H]⁺ |
Diagram 1: General Workflow for Impurity Identification and Remediation
Caption: A logical workflow for analyzing product purity and selecting a purification strategy.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol provides a general starting point; optimization may be required based on your specific system.[6][7]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Purification by Recrystallization
This method is highly effective for removing impurities with different solubility profiles, such as the hydrolysis byproduct.[9][15]
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold. A solvent pair (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.
-
Decolorization (if needed): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Validation: Analyze the purified crystals by HPLC to confirm the removal of impurities.
Diagram 2: Acid-Base Extraction Workflow
This workflow is useful for separating the acidic product from neutral or basic impurities.
Caption: A workflow for purification using acid-base extraction principles.
References
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. (2024). Environmental Science & Technology. [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. (2024). PubMed. [Link]
- Process for the purification of nicotinic acid amide I.
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2019). JETIR. [Link]
-
Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa. [Link]
- Dechlorination of pyridines in acidic, zinc-containing mediums.
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. (2017). ACS Omega. [Link]
- Purification of nicotinic acid.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). Molecules. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
This compound. PubChem. [Link]
- Preparation method of nicotinic acid.
-
5-Chloro-6-hydroxynicotinic acid. PubChem. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]
- Process for the production of pyridine carboxylic acids.
-
5-Chloro-6-Hydroxynicotinic Acid. Veeprho. [Link]
- Process for producing pyridine carboxylic acids.
-
Water purification. Wikipedia. [Link]
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Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. PrepChem.com. [Link]
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This compound (C9H10ClNO3). PubChemLite. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2019). Molecules. [Link]
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- 14. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 15. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
Frequently Asked Questions (FAQs): Understanding the Reactivity of 5-Chloro-6-isopropoxynicotinic Acid
Answering the call of complex molecular synthesis, the Technical Support Center at Synthesis Solutions provides in-depth guidance for researchers navigating the challenges of modern chemistry. This guide is dedicated to troubleshooting the low reactivity of 5-Chloro-6-isopropoxynicotinic acid, a compound whose unique electronic and steric properties often present significant hurdles in standard coupling reactions.
As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying principles that govern reactivity. This document is structured to provide both immediate solutions to common experimental failures and a deeper understanding of the molecular forces at play.
This section addresses fundamental questions about the structural and electronic properties of the title compound that contribute to its challenging nature in synthetic applications.
Q1: What makes this compound a "difficult" substrate for coupling reactions?
A1: The low reactivity of this molecule stems from a combination of three key factors:
-
Electronic Effects: The pyridine ring is inherently electron-deficient. This deficiency is intensified by the electron-withdrawing nature of the chloro group at the 5-position. While the isopropoxy group at C6 is electron-donating, its effect is often outweighed, making the carboxylic acid less nucleophilic and the C-Cl bond difficult to activate in cross-coupling reactions.[1]
-
Steric Hindrance: The bulky isopropoxy group adjacent to the chloro-substituted carbon (C5) and the pyridine nitrogen significantly obstructs the approach of reagents. This is particularly problematic for amide coupling at the C3-carboxylic acid and for the oxidative addition step in palladium-catalyzed cross-coupling at the C5-chloro position.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to and deactivating palladium catalysts. This "catalyst poisoning" is a common issue with nitrogen-containing heterocycles in cross-coupling chemistry.[1]
Q2: How does the chloro-substituent compare to bromo or iodo-substituents in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the reactivity of the halide leaving group follows the trend: I > Br > OTf >> Cl.[3][4] The Carbon-Chlorine bond is significantly stronger and less polarizable than Carbon-Bromine or Carbon-Iodine bonds, making the crucial oxidative addition step of the catalytic cycle much slower and more challenging.[1] Consequently, reactions involving aryl chlorides require more active and specialized catalyst systems.
Q3: Can the carboxylic acid group interfere with palladium-catalyzed cross-coupling at the C5-position?
A3: Yes, the carboxylic acid group can potentially interfere. Its acidic proton can lead to protodeboronation of the boronic acid partner in Suzuki reactions.[1] Furthermore, the carboxylate, formed under basic conditions, can coordinate to the palladium center. It is often advisable, though not always necessary, to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting cross-coupling to simplify the reaction and avoid these potential side reactions.
Troubleshooting Guide: Amide Coupling Reactions
The formation of an amide bond is a cornerstone of pharmaceutical and materials chemistry.[5] However, the steric and electronic properties of this compound demand more than standard conditions.
Problem: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) gives low to no yield.
Cause: Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) form an O-acylisourea intermediate. For sterically hindered and electronically deactivated acids like this one, the subsequent nucleophilic attack by the amine is often too slow, leading to side reactions or reversion to starting material.
Solution Workflow:
Detailed Recommendations:
-
Upgrade Your Coupling Reagent: Switch to modern uronium/aminium or phosphonium-based coupling reagents. These reagents form more reactive activated species than carbodiimides, effectively overcoming the steric and electronic barriers.[6][7]
Reagent Activating Group Advantages for this Substrate HATU O-At ester High reactivity, low racemization. The 7-aza-benzotriazole leaving group is excellent.[6] HBTU O-Bt ester A classic, effective choice. Slightly less reactive than HATU but very reliable. PyBOP O-Bt ester Phosphonium-based; avoids guanidinium side products that can occur with HBTU/HATU.[6] COMU Oxyma ester High solubility and reactivity; Oxyma-based byproducts are safer and more soluble than benzotriazole-based ones.[8] -
Optimize Base and Solvent: Use a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to minimize side reactions.[6] Ensure you are using high-purity, anhydrous aprotic polar solvents like DMF or NMP to maintain a reactive environment.
-
Consider a Two-Step Acid Chloride Formation: For particularly stubborn couplings, converting the carboxylic acid to the highly reactive acyl chloride is a powerful strategy.[9] This can be achieved with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the amine, typically in the presence of a base like triethylamine or pyridine. Caution: This method is harsh and may not be suitable for substrates with sensitive functional groups.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation, but its application to unreactive aryl chlorides like this compound requires specialized conditions.[3][10]
Problem: My Suzuki coupling fails or gives only trace product using standard catalysts like Pd(PPh₃)₄.
Cause: The failure is twofold: (1) The high bond energy of the C-Cl bond prevents efficient oxidative addition by less reactive Pd(0) catalysts like Pd(PPh₃)₄.[1] (2) The pyridine nitrogen poisons the catalyst, shutting down the catalytic cycle.[1]
Solution Workflow:
Detailed Recommendations:
-
Employ a Modern Catalyst System: Success hinges on using a catalyst system designed for activating C-Cl bonds. This typically involves a palladium(II) precatalyst paired with a specialized phosphine ligand.[11]
-
Recommended Ligands: Use bulky, electron-rich phosphine ligands (Buchwald ligands). These ligands accelerate the slow oxidative addition step and stabilize the palladium center, preventing decomposition. Excellent choices include SPhos, XPhos, and RuPhos .
-
Recommended Precatalysts: Air-stable Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.
-
-
Select the Right Base and Solvent: The base is critical for activating the boronic acid to facilitate the transmetalation step.[12]
-
Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ for these challenging couplings.
-
Solvents: A mixture of an organic solvent and water is often optimal. The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates. Common systems include 1,4-Dioxane/H₂O or Toluene/H₂O .
-
-
Prevent Side Reactions:
-
Dehalogenation and Homocoupling: These side reactions are often promoted by oxygen.[1][11] It is critical to thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a strictly inert atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.[1] Using a slight excess (1.1–1.5 equivalents) of the boronic acid and a sufficiently strong base can help mitigate this issue.
-
Validated Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the successful amide coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv) to the stirred solution.
-
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
References
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Mohan, T., & Rapolu, R. (2018). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Available at: [Link]
-
Harjani, J. R., et al. (2010). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry. Available at: [Link]
-
Harjani, J. R., et al. (2010). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. Available at: [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikimedia Foundation. Available at: [Link]
-
Orgsyn. (2019). Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]
- Google Patents. Process for the activation of carboxylic acids. Google.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc.. Available at: [Link]
-
Dembitsky, V. M. (2004). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. University of California, Davis. Available at: [Link]
-
Harjani, J. R., et al. (2010). ChemInform Abstract: Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
-
Ramirez, T. A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. University of California, Davis. Available at: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
stability issues of 5-Chloro-6-isopropoxynicotinic acid under acidic/basic conditions
Welcome to the technical support center for 5-Chloro-6-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding and practical solutions to anticipate and address stability challenges.
Introduction to the Stability of this compound
This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and an isopropoxy ether linkage, presents a unique set of stability considerations. Understanding the potential degradation pathways of each functional group is crucial for designing robust experimental protocols, ensuring data integrity, and developing stable formulations.
This guide will delve into the anticipated stability issues under both acidic and basic conditions, provide frequently asked questions (FAQs) to address common user queries, offer detailed troubleshooting guides, and present a comprehensive experimental protocol for conducting a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The three primary functional groups that can influence the stability of the molecule are:
-
The Isopropoxy Ether Linkage: Ethers can undergo cleavage under strong acidic conditions.[1][2]
-
The Chlorinated Pyridine Ring: The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly under basic conditions or in the presence of strong nucleophiles.[3][4][5]
-
The Nicotinic Acid Moiety: While generally stable, the carboxylic acid group can potentially undergo decarboxylation under harsh thermal or certain pH conditions.[6][7]
Q2: I am observing a loss of my parent compound when working in acidic mobile phases for HPLC. What could be the cause?
A2: Under acidic conditions, particularly with strong acids and elevated temperatures, the isopropoxy ether linkage is the most likely site of degradation.[1][2] Acid-catalyzed hydrolysis can cleave the ether, leading to the formation of 5-Chloro-6-hydroxynicotinic acid and isopropanol.
Q3: My compound appears to be degrading in my basic formulation. What is the likely degradation pathway?
A3: In basic media, the primary concern is the potential for nucleophilic aromatic substitution at the C5 position, where the chlorine atom is located. Hydroxide ions can act as nucleophiles, displacing the chloride to form 5-hydroxy-6-isopropoxynicotinic acid.[4][8] The rate of this reaction will be dependent on the concentration of the base and the temperature.
Q4: Can the carboxylic acid group degrade?
A4: Decarboxylation of nicotinic acid derivatives can occur, but it typically requires high temperatures.[6][7][9] Under typical experimental conditions for formulation or analysis, this is a less common degradation pathway compared to ether cleavage or nucleophilic substitution. However, it should be considered during thermal stress studies.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of parent compound peak and appearance of a more polar peak during HPLC analysis with acidic mobile phase. | Acid-catalyzed hydrolysis of the isopropoxy ether. | 1. Reduce Mobile Phase Acidity: If possible, increase the pH of the mobile phase. A less acidic environment will slow down the rate of ether cleavage. 2. Lower Column Temperature: Perform the HPLC analysis at a lower temperature (e.g., room temperature) to minimize thermally accelerated hydrolysis. 3. Use a Weaker Acid Modifier: If an acidic modifier is necessary, consider using a weaker acid like formic acid instead of trifluoroacetic acid. |
| Appearance of new peaks in the chromatogram of a sample stored in a basic solution. | Base-catalyzed nucleophilic aromatic substitution of the chlorine atom. | 1. Adjust pH: Lower the pH of the solution to a neutral or slightly acidic range to prevent nucleophilic attack by hydroxide ions. 2. Avoid Strong Bases: If a basic pH is required, use the weakest base possible to achieve the desired pH. 3. Protect from Light: While not the primary cause, light can sometimes accelerate degradation in basic media. Store samples in amber vials. |
| Inconsistent results in stability studies. | Multiple degradation pathways occurring simultaneously or secondary degradation of primary degradants. | 1. Conduct a Forced Degradation Study: Systematically investigate the effects of acid, base, oxidation, heat, and light to identify the major degradation products and pathways.[10] 2. Use a Stability-Indicating HPLC Method: Ensure your analytical method can resolve the parent compound from all potential degradation products.[11][12] 3. Analyze Samples at Multiple Time Points: This will help to distinguish between primary and secondary degradation products. |
| Mass balance issues in degradation studies (sum of parent and degradants is less than 100%). | Formation of non-UV active or volatile degradation products, or irreversible adsorption to container surfaces. | 1. Use a Mass Spectrometer Detector (LC-MS): This can help identify degradants that may not have a strong UV chromophore. 2. Analyze Headspace for Volatiles (GC-HS): If decarboxylation or formation of volatile alcohols is suspected, GC-HS can be used for detection. 3. Use Inert Sample Vials: Employ silanized glass vials to minimize adsorption of the compound or its degradants. |
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Substitution Pathway.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[10]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
1. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Heat both solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare the samples for HPLC analysis.
-
3. HPLC Analysis: Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A good starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
4. Data Analysis: Calculate the percentage degradation of this compound under each stress condition. Identify and quantify the major degradation products.
Caption: Forced Degradation Study Workflow.
References
- Pharma Stability: Troubleshooting & Pitfalls. (URL: )
-
Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (URL: [Link])
- Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. (URL: )
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (URL: [Link])
-
nucleophilic aromatic substitutions - YouTube. (URL: [Link])
- Hydrolysis of isopropyl esters with acid - Google P
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (URL: [Link])
-
Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (URL: [Link])
-
Cleavage of Ethers with Acids - YouTube. (URL: [Link])
-
Pyridine : Decarboxylation of Niacin - YouTube. (URL: [Link])
-
Ether cleavage - Wikipedia. (URL: [Link])
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (URL: [Link])
-
Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (URL: [Link])
-
Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. (URL: [Link])
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (URL: [Link])
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (URL: [Link])
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (URL: [Link])
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (URL: [Link])
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (URL: [Link])
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma | Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])
-
Stability Indicating HPLC Method Development: A Review. (URL: [Link])
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])
-
Ch20: Hydrolysis of Esters - University of Calgary. (URL: [Link])
-
A method for the degradation of radioactive nicotinic acid - PMC. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
alternative work-up procedures for 5-Chloro-6-isopropoxynicotinic acid synthesis
A Guide to Alternative Work-up Procedures and Troubleshooting
Welcome to the technical support guide for the synthesis of 5-Chloro-6-isopropoxynicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the final, critical step of this synthesis: the hydrolysis of the corresponding ester precursor (e.g., methyl or ethyl 5-chloro-6-isopropoxynicotinate).
Standard work-up procedures involving acidification and extraction are not always optimal. Issues such as incomplete phase separation, product loss to the aqueous layer, and emulsion formation can compromise yield and purity. This guide provides a troubleshooting framework and details robust, alternative work-up protocols developed from field-proven insights to help you overcome these common challenges.
Core Reaction: Saponification
The final step in the synthesis is typically a saponification reaction, which is the base-catalyzed hydrolysis of an ester to a carboxylate salt, followed by an acidic work-up to yield the final carboxylic acid.[1][2] Understanding this mechanism is key to effective troubleshooting.
Sources
Technical Support Center: Characterization of Unknown Impurities in 5-Chloro-6-isopropoxynicotinic Acid Samples
Welcome to the technical support center for the characterization of unknown impurities in 5-Chloro-6-isopropoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to confidently identify, characterize, and control impurities, ensuring the quality and safety of your drug substance.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Controlling impurities in this starting material is critical as they can be carried through the synthetic process and compromise the final drug product's safety and efficacy.[1][2] The challenge lies not only in detecting these impurities, which are often present at low levels (typically below 0.1%), but also in elucidating their structures.[1][3]
This guide provides a systematic approach to impurity characterization, leveraging a combination of chromatographic and spectroscopic techniques. We will explore how to anticipate potential impurities through forced degradation studies and how to apply a multi-faceted analytical strategy for definitive structure elucidation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unknown peak in our HPLC chromatogram of this compound. Where do we start?
A1: An unexpected peak warrants a systematic investigation. Here’s a logical workflow:
-
Verify System Suitability: First, ensure your HPLC system is performing correctly. Check system suitability parameters like peak shape, resolution, and retention time of the main component.
-
Blank Injection: Analyze a blank solvent injection to rule out contamination from the solvent or the system itself.[4]
-
Mass-to-Charge Ratio (m/z) Determination: The most crucial first step is to get mass information. Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to determine the molecular weight of the unknown impurity.[2][5] High-resolution mass spectrometry (HRMS) is highly recommended to obtain an accurate mass, which can help in predicting the molecular formula.[6]
-
UV Spectrum Analysis: If you are using a PDA/DAD detector, compare the UV spectrum of the impurity with that of the this compound peak. A similar spectrum might suggest a related compound or a degradant, while a significantly different spectrum could indicate an impurity from a starting material or a side reaction.
-
Consider Potential Impurities: Based on the synthesis route of this compound, list potential impurities such as starting materials, intermediates, by-products, and reagents.[5][7] Also, consider potential degradation products.
Q2: How can we predict the potential degradation products of this compound?
A2: Forced degradation studies are essential for identifying potential degradation pathways and products.[8][9][10][11] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10][11] According to ICH guidelines (Q1A(R2)), the following conditions are recommended:[8][9][10][11]
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated temperature (50-60°C).[12]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (50-60°C).[12]
-
Oxidation: 3% hydrogen peroxide at room temperature.[8]
-
Thermal Degradation: Heating the solid sample at 40-80°C.[12]
-
Photostability: Exposing the sample to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.[8]
Q3: Our initial LC-MS data for an unknown impurity is not conclusive. What are the next steps for structure elucidation?
A3: When initial LC-MS data is insufficient, a combination of techniques is necessary for definitive structure elucidation.[6][13]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern provides valuable information about the molecule's substructures.[14]
-
Isolation: If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC or SFC.[2] Obtaining a few milligrams of the isolated impurity is often necessary for further analysis.[15]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation of unknown compounds.[13] Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity. This will allow you to piece together the complete chemical structure.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can provide information about the functional groups present in the impurity.
Q4: We are struggling to develop an HPLC method that separates all the impurities from the main peak. What are some key parameters to optimize?
A4: Developing a robust, stability-indicating HPLC method is crucial.[2][16] Here are key parameters to consider during method development:
-
Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to find the one that provides the best selectivity for your impurities.
-
Mobile Phase:
-
Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) as this can significantly alter selectivity.
-
pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analyte and impurities, leading to changes in retention and selectivity.
-
Buffer: Use an appropriate buffer to control the pH.
-
-
Gradient Profile: Optimize the gradient slope and duration to achieve adequate separation of all peaks.
-
Temperature: Changing the column temperature can affect selectivity and peak shape.
A systematic approach using Quality by Design (QbD) principles can be highly effective for method development.[17]
Troubleshooting Guides
HPLC/UHPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Incompatible sample solvent | - Reduce sample concentration.- Adjust mobile phase pH to suppress ionization.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from a previous injection | - Use fresh, high-purity solvents.- Flush the system thoroughly.- Optimize the needle wash procedure. |
| Retention Time Drift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation | - Ensure proper mobile phase mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively. |
| Low Resolution Between Impurity and Main Peak | - Sub-optimal chromatographic conditions | - Re-evaluate column chemistry, mobile phase pH, and organic solvent.- Optimize the gradient profile. |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Ionization/Low Signal Intensity | - Sub-optimal MS source parameters- Ion suppression from the matrix or mobile phase additives | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Use a lower concentration of non-volatile buffer salts.- Dilute the sample. |
| In-source Fragmentation | - High source temperature or voltage | - Reduce the source temperature and/or fragmentor voltage. |
| Mass Inaccuracy (HRMS) | - Instrument not properly calibrated | - Perform a mass calibration using a suitable standard. |
| No MS/MS Fragments | - Insufficient collision energy | - Increase the collision energy in a stepwise manner. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[12]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[12]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18, 100 x 4.6 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
Note: This is a starting point and may require optimization for your specific sample and impurities.
Visualizations
Workflow for Unknown Impurity Characterization
Caption: A typical workflow for the identification and characterization of an unknown impurity.
Method Validation
Once an analytical method for impurity determination has been developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18][19][20] The validation should demonstrate the following:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, the range should typically be from the reporting level to 120% of the specification.[21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
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Forced Degradation Studies - MedCrave online. [Link]
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Forced Degradation Studies - SciSpace. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. [Link]
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Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
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Impurity Profiling and Structure Elucidation via ACD/Labs - YouTube. [Link]
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Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF - ResearchGate. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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Quality Guidelines - ICH. [Link]
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Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. [Link]
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Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Technology Networks. [Link]
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Process of Finding Impurities in Pharmaceutical Products - Pharmaguideline. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACS. [Link]
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Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Journal of Molecular Structure. [Link]
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The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. [Link]
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. [Link]
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NMR studies of substituted pyridines - Sci-Hub. [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. [Link]
-
1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. [Link]
-
A Review on Method Development and Validation by Using HPLC - International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
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[Methods for the determination of nicotinic acid derivatives in biological products] - PubMed. [Link]
-
ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... | Download Scientific Diagram - ResearchGate. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. [Link]
-
impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. [Link]
-
Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid - ResearchGate. [Link]
-
This compound | C9H10ClNO3 | CID 18070582 - PubChem. [Link]
-
Impurities Application Notebook - Waters. [Link]
-
HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation - PubMed. [Link]
-
5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem. [Link]
-
Journal articles: 'Analytical Method Development and Validation. RP-HPLC' - Grafiati. [Link]
-
Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Application Notes: LC - LCGC International. [Link]
Sources
- 1. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 19. sps.nhs.uk [sps.nhs.uk]
- 20. fda.gov [fda.gov]
- 21. scielo.br [scielo.br]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern science, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence in top-selling drugs underscores its remarkable ability to engage in critical biological interactions. This demand fuels a continuous quest for efficient, versatile, and regioselective methods to construct and functionalize the pyridine core.[1][2]
This guide offers an in-depth comparison of seminal and contemporary synthetic strategies. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, substrate scope, and practical limitations of each approach. Our goal is to provide researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic route for their specific target molecule.
Part 1: Classical de Novo Syntheses - Building the Core
These methods construct the pyridine ring from acyclic precursors, often through elegant multicomponent condensation reactions. They are valued for their use of simple, readily available starting materials and their ability to build the heterocyclic core in a few, or even a single, step.[3]
The Hantzsch Pyridine Synthesis: The Symmetrical Workhorse
First reported in 1881 by Arthur Hantzsch, this multicomponent reaction is arguably the most well-known method for pyridine synthesis.[4][5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[4][7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine. The aromatization step serves as the thermodynamic driving force for the reaction.[4]
Mechanism and Rationale: The reaction proceeds through a series of well-established intermediates.[4][8]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[8]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[8]
-
Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated intermediate in a Michael fashion, followed by cyclization and dehydration to yield the 1,4-DHP ring.[7][8]
-
Oxidation: The 1,4-DHP is oxidized using reagents like nitric acid, ferric chloride, or potassium permanganate to furnish the final pyridine product.[4][8]
This stepwise mechanism dictates the final substitution pattern: a symmetrical arrangement of esters at the 3- and 5-positions and the aldehyde-derived substituent at the 4-position.[7]
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: Logical flow of the Hantzsch Pyridine Synthesis.
Advantages:
-
Operational Simplicity: A one-pot reaction using readily available and inexpensive starting materials.[7]
-
Atom Economy: As a multicomponent reaction, it is inherently more atom-efficient than linear syntheses.[4]
-
Medicinal Chemistry Relevance: Widely used to produce important calcium channel blockers like nifedipine and amlodipine.[7][8]
Limitations & Experimental Considerations:
-
Symmetry: The classical Hantzsch synthesis is best suited for symmetrically substituted pyridines.
-
Harsh Conditions: Traditional protocols often require long reaction times and high temperatures, which can lead to low yields and side product formation.[4][9]
-
Oxidation Step: Requires a separate, stoichiometric oxidation step which can complicate purification.
Representative Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Hantzsch Synthesis [10] This modern protocol utilizes a catalyst under solvent-free conditions for a greener and more efficient transformation.
-
To a 100 mL round-bottom flask, add:
-
5-Bromothiophene-2-carboxaldehyde (1.91 g, 10 mmol, 1.0 equiv)
-
Ammonium acetate (0.77 g, 10 mmol, 1.0 equiv)
-
Ethyl acetoacetate (2.60 g, 20 mmol, 2.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol, 5 mol%)
-
-
Reaction: Stir the mixture vigorously at room temperature for 1-2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will solidify as the product forms.
-
Work-up: Wash the solid product with water, followed by n-hexane to remove impurities.
-
Purification: Dry the crude product and recrystallize from ethanol to yield the pure 1,4-dihydropyridine derivative.
Note: This protocol produces the dihydropyridine. A subsequent oxidation step would be required to obtain the aromatic pyridine.
The Bohlmann-Rahtz Pyridine Synthesis: An Asymmetric Alternative
The Bohlmann-Rahtz synthesis offers a pathway to asymmetrically substituted pyridines. It is a two-step process that involves the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that subsequently undergoes a thermally-induced cyclodehydration.[11][12]
Mechanism and Rationale: The key to this method's versatility is the use of distinct enamine and ethynylketone precursors, allowing for different substituents to be installed. The initial Michael-type addition forms a linear aminodiene. A crucial, and often rate-limiting, step is the heat-induced E/Z isomerization of this intermediate, which is required to bring the molecule into the correct conformation for the final ring-closing cyclodehydration.[11] A significant advantage over the Hantzsch synthesis is that the pyridine ring is formed directly, obviating the need for a separate oxidation step.[11]
Advantages:
-
Versatility: Allows for the synthesis of 2,3,6-trisubstituted pyridines with good regiocontrol.[11]
-
Direct Aromatization: The pyridine is formed directly without an oxidation step.[11]
Limitations & Experimental Considerations:
-
High Temperatures: The cyclodehydration step often requires high temperatures to facilitate the necessary E/Z isomerization, which can limit functional group tolerance.[11]
-
Intermediate Purification: The aminodiene intermediate is often isolated and purified, making it a two-step process.[11]
-
Modern Improvements: The high temperature requirement has been a significant drawback. However, acid catalysis (using Brønsted acids like acetic acid or solid-supported acids like Amberlyst-15) has been shown to promote the cyclodehydration at much lower temperatures, enabling one-pot procedures.[11][13] In-situ generation of the enamine from a ketone and ammonium acetate further improves the process's efficiency.[13]
The Guareschi-Thorpe Pyridine Synthesis: Accessing Pyridones
This classical method is a reliable route to 2-hydroxypyridines (2-pyridones). It typically involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound (like a β-ketoester) in the presence of a base.[14][15]
Mechanism and Rationale: The reaction proceeds via an initial Knoevenagel condensation between the dicarbonyl compound and the active methylene of cyanoacetamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks one of the carbonyl groups, and subsequent dehydration/tautomerization yields the stable 2-pyridone ring system.
Advantages:
-
Direct access to 2-pyridones: A valuable scaffold in medicinal chemistry.
-
Simple starting materials: Utilizes common and inexpensive reagents.[14]
Limitations & Experimental Considerations:
-
Limited Substitution Patterns: Primarily yields 2-pyridone structures.
-
Modern Improvements: The use of ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a promoter, leading to an eco-friendly protocol where the product often precipitates directly from the reaction medium.[16]
Representative Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone [3]
-
To a suitable reaction vessel, add:
-
Cyanoacetamide (0.84 g, 10 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv)
-
Ammonium carbonate (1.92 g, 20 mmol, 2.0 equiv)
-
A 1:1 mixture of water and ethanol (20 mL)
-
-
Reaction: Heat the mixture at 80°C for 4 hours.
-
Work-up: Upon cooling to room temperature, the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to yield the 2-pyridone.
Part 2: Modern Methods - Precision and Functional Group Tolerance
While classical methods build the ring from the ground up, modern strategies often focus on the precise functionalization of a pre-existing pyridine core. These techniques, largely driven by transition-metal catalysis, offer unparalleled control and tolerance for sensitive functional groups.
Transition Metal-Catalyzed Cross-Coupling: The Power of Pre-functionalization
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[17] For pyridine synthesis, this typically involves coupling a halopyridine (chloro-, bromo-, or iodopyridine) with a boronic acid or ester.
Mechanism and Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is often the rate-determining step.[17]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center.[18]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, which regenerates the active Pd(0) catalyst and forms the desired C-C bond.
Experimental Considerations:
-
Halide Reactivity: The strength of the C-X bond dictates reactivity: C-I > C-Br >> C-Cl.[17] While bromopyridines are common substrates, significant advances in ligand design (e.g., bulky, electron-rich phosphines like SPhos and XPhos) have made the coupling of more economical and abundant chloropyridines highly efficient.[17]
-
Positional Reactivity: The electronic nature of the pyridine ring influences reactivity. For Suzuki couplings, the 3-position of halopyridines is often more reactive than the 2-position.[19]
-
Catalyst Choice: The success of the coupling, especially with challenging substrates like chloropyridines, is critically dependent on the choice of palladium precursor, ligand, and base.[17]
Diagram: General Cross-Coupling Workflow
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine [17]
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite or silica gel, eluting with a suitable solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
C–H Activation: The Atom-Economical Frontier
Direct C–H activation or functionalization is a cutting-edge strategy that avoids the need for pre-functionalized starting materials (like halopyridines).[20] This approach aims to directly convert a C–H bond on the pyridine ring into a new C–C or C-heteroatom bond, offering supreme atom economy.[21]
Rationale and Challenges: The primary challenge in pyridine C–H activation is controlling regioselectivity. The pyridine nitrogen is a strong Lewis base that can coordinate to and potentially poison transition metal catalysts.[22] Furthermore, the C–H bonds have different intrinsic reactivities: the C2/C6 positions are electronically most acidic, while the C4 position is also activated. The C3/C5 positions are generally the least reactive.[20]
Recent advances have demonstrated that regioselectivity can be controlled through various strategies:[23]
-
C2-Selectivity: Often achieved through coordination of the catalyst to the pyridine nitrogen, facilitating metalation at the adjacent C2 position.[20]
-
C3-Selectivity: More challenging to achieve but can be accomplished using specialized directing groups or catalyst systems that override the intrinsic electronic bias. For example, nickel catalysts with bifunctional ligands have been developed for C3-alkenylation.[22]
-
C4-Selectivity: Can be accessed through specific catalytic systems or by temporarily blocking other positions.[20]
This field is rapidly evolving, with transition-metal and rare-earth metal catalysts being developed to achieve previously difficult transformations like alkylation, arylation, and alkenylation with increasing levels of control.[21][24]
Part 3: Comparative Summary and Conclusion
The optimal synthetic strategy is dictated by the specific target molecule. The table below provides a high-level comparison to guide this critical decision-making process.
| Method | Primary Product Type | Key Advantages | Key Limitations | Typical Conditions |
| Hantzsch Synthesis | Symmetrically substituted pyridines | Simple starting materials, one-pot, high atom economy.[7] | Harsh conditions, low yields in classical variants, requires oxidation step.[4] | Reflux in ethanol/acetic acid; modern variants use MW, US, or catalysts.[1][4] |
| Bohlmann-Rahtz | Asymmetrically substituted pyridines | Versatile, direct aromatization (no oxidation).[11] | High temperatures, often requires intermediate purification.[11] | High heat for cyclization; acid catalysis can lower temperatures.[11][13] |
| Guareschi-Thorpe | 2-Hydroxypyridines (2-pyridones) | Direct access to pyridones, simple reagents.[14] | Limited to pyridone structures. | Basic conditions (e.g., piperidine, (NH₄)₂CO₃), heating.[3][16] |
| Suzuki Coupling | Functionalized pyridines (Aryl, Vinyl, etc.) | Excellent functional group tolerance, high yields, precise regiocontrol.[17] | Requires pre-functionalized halopyridines, catalyst cost. | Pd catalyst, ligand, base, anhydrous solvent, 80-120 °C.[17] |
| C-H Activation | Directly functionalized pyridines | Supreme atom economy, avoids pre-functionalization.[21] | Regioselectivity can be a major challenge, catalyst development is ongoing.[22][23] | Transition-metal catalyst (Pd, Rh, Ni, etc.), often high temperatures.[20] |
The synthesis of substituted pyridines is a mature yet dynamic field. Classical condensation reactions like the Hantzsch , Bohlmann-Rahtz , and Guareschi-Thorpe syntheses remain powerful tools for constructing the pyridine core from simple acyclic precursors.[3] They are particularly valuable when the desired substitution pattern is accessible and large quantities of material are required.
In contrast, modern transition-metal-catalyzed methods offer unparalleled precision and functional group tolerance. Cross-coupling reactions are the go-to strategy for late-stage functionalization and for building complex molecules where sensitive groups must be preserved.[17] C-H activation represents the future, promising more sustainable and efficient syntheses by minimizing waste and simplifying synthetic sequences.[20]
As a Senior Application Scientist, my advice is to view these methods not as competitors, but as a complementary arsenal. The most effective synthetic plan will emerge from a careful analysis of the target structure, weighing the accessibility of starting materials against the need for regiochemical control and functional group compatibility.
References
-
Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. In Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
SYNTHESIS. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. Available at: [Link]
-
ChemTalk. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis, 1st Edition. Elsevier Shop. Available at: [Link]
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]
-
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]
-
National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available at: [Link]
-
WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]
-
Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Available at: [Link]
-
ResearchGate. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines. Available at: [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]
-
SpringerLink. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
Wikipedia. (2022, June 29). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Available at: [Link]
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]
-
ResearchGate. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Available at: [Link]
-
PubMed. (2016). Route to Highly Substituted Pyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Available at: [Link]
-
Nature. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Halogenated Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, halogenated nicotinic acid derivatives represent a cornerstone of medicinal chemistry. Their unique physicochemical properties, modulated by the nature and position of the halogen substituent, have led to their incorporation into a wide array of pharmacologically active compounds. A thorough understanding of their structural and electronic characteristics is paramount for rational drug design and development. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of these vital compounds, offering insights into experimental design, data interpretation, and practical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For halogenated nicotinic acid derivatives, both ¹H and ¹³C NMR provide invaluable information, with ¹⁹F NMR offering a unique window into the behavior of fluorinated analogues.
¹H and ¹³C NMR: Probing the Pyridine Ring
The substitution of a halogen atom onto the nicotinic acid scaffold induces predictable changes in the ¹H and ¹³C NMR spectra. The electronegativity and size of the halogen influence the electron density distribution around the pyridine ring, leading to characteristic shifts in the resonance frequencies of the ring protons and carbons.
Expert Insights: The deshielding effect of the halogen atom is most pronounced on the carbons and protons in the ortho and para positions. This effect generally decreases with decreasing electronegativity (F > Cl > Br > I). In ¹³C NMR, the carbon directly bonded to the halogen experiences a significant downfield shift, with the magnitude of the shift being halogen-dependent.
Table 1: Comparison of Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for 2-Halogenated Nicotinic Acids
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 8.2 - 8.5 | 130 - 140 |
| H-4 | 7.4 - 7.8 | 125 - 135 |
| H-5 | 8.5 - 8.8 | 145 - 155 |
| H-6 | 7.9 - 8.2 | 148 - 158 |
| C-2 | - | 150 - 165 |
| C-3 | 130 - 140 | 130 - 140 |
| C-4 | 125 - 135 | 125 - 135 |
| C-5 | 145 - 155 | 145 - 155 |
| C-6 | 148 - 158 | 148 - 158 |
| COOH | 10 - 13 | 165 - 175 |
Note: These are approximate ranges and can be influenced by solvent and concentration.
¹⁹F NMR: A Sensitive Probe for Fluorinated Derivatives
For fluorinated nicotinic acid derivatives, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals and a wide chemical shift range that is highly sensitive to the local electronic environment.[1][2] This makes ¹⁹F NMR an excellent tool for monitoring subtle changes in molecular structure and for quantitative analysis.
Causality in Experimental Choice: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it ideal for analyzing complex mixtures and for quantitative NMR (qNMR) studies to determine purity and concentration.[3]
Diagram 1: Workflow for NMR-based Structural Elucidation
Caption: Simplified representation of the fragmentation process in Electron Ionization Mass Spectrometry.
Vibrational Spectroscopy: Probing Functional Groups and Molecular Structure
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and overall molecular structure of a compound. These two techniques are often complementary, as different vibrational modes may be more active in one than the other. [4]
FT-IR Spectroscopy: The Dance of Dipoles
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment. For halogenated nicotinic acids, characteristic IR absorption bands include:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band between 1680-1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C-X Stretch (X = F, Cl, Br, I): The position of the carbon-halogen stretching vibration is highly dependent on the mass of the halogen, shifting to lower wavenumbers as the mass of the halogen increases.
-
Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.
Raman Spectroscopy: The Scatter of Light
Raman spectroscopy is a light scattering technique where a molecule is irradiated with a high-intensity laser. [5]A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.
Expert Insights: For halogenated nicotinic acids, Raman spectroscopy can be particularly useful for observing the vibrations of the pyridine ring and the C-X bond, which may be weak in the IR spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
Table 3: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for Halogenated Nicotinic Acids
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak or not observed |
| C=O Stretch (Carboxylic Acid) | 1680-1720 (strong) | 1680-1720 (medium) |
| Pyridine Ring Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| C-F Stretch | 1200-1400 | Variable |
| C-Cl Stretch | 600-800 | 600-800 |
| C-Br Stretch | 500-600 | 500-600 |
| C-I Stretch | ~500 | ~500 |
Diagram 3: Complementary Nature of IR and Raman
Caption: Venn diagram illustrating the complementary selection rules for FT-IR and Raman spectroscopy.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For halogenated nicotinic acid derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents.
Key Observations:
-
π → π* Transitions: The pyridine ring and the carboxylic acid group contain π systems, leading to π → π* transitions, typically in the 200-300 nm range. [6]* n → π* Transitions: The nitrogen and oxygen atoms possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. These are generally weaker and occur at longer wavelengths than π → π* transitions. [7]* Effect of Halogenation: The introduction of a halogen atom can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max, depending on the interplay between its inductive and resonance effects.
-
pH Dependence: The UV-Vis spectrum of nicotinic acid and its derivatives is often pH-dependent due to the protonation/deprotonation of the pyridine nitrogen and the carboxylic acid group.
Causality in Experimental Choice: UV-Vis spectroscopy is a rapid and simple technique that can be used for quantitative analysis (following Beer's Law) and for studying the effects of solvent and pH on the electronic structure of the molecule.
Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Halogenated Nicotinic Acids in a Neutral Solvent
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Nicotinic Acid | ~215 | ~263 |
| 2-Fluoronicotinic Acid | ~210 | ~260 |
| 2-Chloronicotinic Acid | ~218 | ~268 |
| 2-Bromonicotinic Acid | ~220 | ~270 |
| 2-Iodonicotinic Acid | ~225 | ~275 |
Note: These values are approximate and can vary with solvent and pH.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of a halogenated nicotinic acid derivative using qNMR. [8][9]
-
Sample Preparation: a. Accurately weigh a known amount of the halogenated nicotinic acid sample (e.g., 10-20 mg) into an NMR tube. [10] b. Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals. c. Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
Data Acquisition: a. Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and a 90° pulse angle. b. Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
Data Processing: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculation: a. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Protocol 2: Sample Preparation for ESI-MS Analysis
This protocol describes the preparation of a halogenated nicotinic acid sample for analysis by ESI-MS. [11][12]
-
Stock Solution Preparation: a. Prepare a stock solution of the halogenated nicotinic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: a. Dilute the stock solution with an appropriate solvent system to a final concentration of 1-10 µg/mL. The solvent system should be compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode).
-
Filtration: a. Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.
-
Analysis: a. Infuse the filtered solution directly into the ESI-MS or inject it into an LC-MS system for analysis.
Protocol 3: ATR-FTIR Spectroscopy of a Solid Sample
This protocol details the analysis of a solid halogenated nicotinic acid derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument Preparation: a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: a. Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: a. Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: a. The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. b. Perform any necessary baseline correction or other spectral manipulations.
-
Cleaning: a. After analysis, clean the sample from the ATR crystal using a soft cloth and an appropriate solvent.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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comparing the reactivity of 5-Chloro-6-isopropoxynicotinic acid with other nicotinic acids
For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients. Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the reactivity of 5-Chloro-6-isopropoxynicotinic acid against other nicotinic acid analogues. By examining the electronic and steric influences of its substituents, we aim to provide a predictive framework for its behavior in key synthetic transformations, supported by established chemical principles and proposing experimental designs for direct validation.
Understanding the Substituent Effects: A Tale of Two Groups
The reactivity of an aromatic ring, including the pyridine nucleus of nicotinic acid, is dictated by the electronic properties of its substituents.[2] These effects are broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards certain reactions.[3]
In the case of This compound , we have two key substituents in addition to the carboxylic acid group:
-
A Chloro Group at the 5-position: Halogens are a classic example of substituents with opposing electronic effects. Inductively, the chlorine atom is strongly electron-withdrawing due to its high electronegativity.[3] Through resonance, however, its lone pairs can donate electron density to the aromatic ring. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, but it directs incoming electrophiles to the ortho and para positions.[3]
-
An Isopropoxy Group at the 6-position: The isopropoxy group, an alkoxy group, is a potent electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the pyridine ring.[3] Inductively, the oxygen is electron-withdrawing. However, the resonance effect is generally dominant for alkoxy groups, leading to a strong activation of the ring, particularly at the ortho and para positions. The bulky isopropyl group can also introduce steric hindrance, which may influence the accessibility of adjacent positions.
The interplay of these substituent effects in this compound creates a unique reactivity profile compared to simpler nicotinic acids.
Comparative Reactivity Analysis
To objectively compare the reactivity of this compound, we will consider three key reaction types central to its application in synthesis: Nucleophilic Aromatic Substitution , Esterification , and Amide Coupling .
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a key reaction for modifying the pyridine ring, especially when it is rendered electron-deficient by electron-withdrawing groups.[4][5] The presence of a halogen, such as the chloro group in our target molecule, provides a leaving group for this transformation.
Hypothesis: The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effect of the 5-chloro substituent, will make the ring susceptible to nucleophilic attack. The 6-isopropoxy group, being electron-donating, would generally be expected to disfavor this reaction. However, its position ortho to the nitrogen and meta to the chloro group will have a nuanced effect.
Comparative Landscape:
| Compound | Key Substituents | Expected Reactivity towards SNAr | Rationale |
| This compound | 5-Cl (EWG), 6-OPr (EDG) | Moderate | The electron-withdrawing chloro group and pyridine nitrogen activate the ring, but the electron-donating isopropoxy group partially counteracts this. |
| 6-Chloronicotinic acid [6] | 6-Cl (EWG) | High | The chloro group is at an activated position (ortho to the nitrogen), making it a good substrate for SNAr.[4] |
| 5-Chloronicotinic acid | 5-Cl (EWG) | Moderate to High | The chloro group is meta to the nitrogen, which is less activating for SNAr than the ortho or para positions. |
| Nicotinic acid [4] | None | Low | Lacks a good leaving group and strong activating groups for SNAr. |
Proposed Experimental Validation: A comparative kinetic study reacting these nicotinic acid derivatives with a common nucleophile, such as sodium methoxide, and monitoring the disappearance of the starting material via HPLC would provide quantitative data on their relative reactivities.
Esterification of the Carboxylic Acid
Esterification is a fundamental transformation of the carboxylic acid group, often a necessary step for subsequent reactions or for modulating the biological properties of the molecule.[7] The rate of esterification is influenced by the electronic environment of the carbonyl carbon and steric hindrance around the carboxylic acid.[7]
Hypothesis: The electronic effects of the ring substituents will be transmitted to the carboxylic acid group. Electron-withdrawing groups will increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups will decrease it.
Comparative Landscape:
| Compound | Key Substituents | Expected Reactivity towards Esterification | Rationale |
| This compound | 5-Cl (EWG), 6-OPr (EDG) | Moderate | The electron-withdrawing effect of the chloro group will be partially offset by the electron-donating isopropoxy group. |
| 6-Chloronicotinic acid [6] | 6-Cl (EWG) | High | The strong electron-withdrawing effect of the chloro group will enhance the electrophilicity of the carbonyl carbon. |
| 6-Hydroxynicotinic acid [8] | 6-OH (EDG) | Low | The electron-donating hydroxyl group will reduce the electrophilicity of the carbonyl carbon. |
| Nicotinic acid [4] | None | Baseline | Represents the unsubstituted benchmark. |
Proposed Experimental Validation: A competitive esterification experiment, where an equimolar mixture of the nicotinic acids is reacted with a limited amount of an alcohol (e.g., methanol) in the presence of an acid catalyst, would reveal their relative reactivities. Product ratios can be determined by GC-MS or ¹H NMR spectroscopy.
Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9] The reactivity of the carboxylic acid in this transformation is governed by its activation, which is influenced by the electronic nature of the molecule.
Hypothesis: Similar to esterification, electron-withdrawing substituents on the pyridine ring will facilitate the activation of the carboxylic acid and subsequent nucleophilic attack by an amine.
Comparative Landscape:
| Compound | Key Substituents | Expected Reactivity in Amide Coupling | Rationale |
| This compound | 5-Cl (EWG), 6-OPr (EDG) | Moderate | The opposing electronic effects of the chloro and isopropoxy groups will result in intermediate reactivity. |
| 6-Chloronicotinic acid [6] | 6-Cl (EWG) | High | The electron-withdrawing chloro group will increase the acidity of the carboxylic acid and facilitate its activation. |
| Nicotinic acid [4] | None | Baseline | Provides a reference for comparison. |
| 6-Methylnicotinic acid | 6-Me (EDG) | Low | The electron-donating methyl group will decrease the reactivity of the carboxylic acid towards activation. |
Proposed Experimental Validation: A series of parallel amide coupling reactions with a model amine (e.g., benzylamine) using a standard coupling agent (e.g., HATU) can be performed. The reaction progress can be monitored by LC-MS to determine the initial rates of formation of the corresponding amides.
Experimental Protocols
To facilitate the direct comparison of these nicotinic acids, the following detailed experimental protocols are provided as a template for investigation.
Protocol 1: Comparative Nucleophilic Aromatic Substitution
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Protocol 2: Competitive Esterification
Caption: Workflow for the competitive esterification of nicotinic acids.
Conclusion
This compound presents a nuanced reactivity profile due to the competing electronic effects of its chloro and isopropoxy substituents. While the chloro group's electron-withdrawing nature enhances the electrophilicity of the pyridine ring and the carboxylic acid, the electron-donating isopropoxy group mitigates these effects. This guide provides a theoretical framework for predicting its reactivity in key synthetic transformations relative to other nicotinic acid derivatives. The proposed experimental protocols offer a clear path for obtaining quantitative data to validate these predictions. A thorough understanding of the structure-reactivity relationships outlined here will empower researchers to make more informed decisions in the design and execution of synthetic routes involving this and related heterocyclic building blocks.
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The Gold Standard: A Comparative Guide to the Structural Validation of 5-Chloro-6-isopropoxynicotinic Acid by X-ray Crystallography
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel chemical entities like 5-Chloro-6-isopropoxynicotinic acid, a compound of interest in medicinal chemistry, understanding its precise atomic arrangement is the bedrock upon which its therapeutic potential is evaluated. This guide provides an in-depth comparison of analytical techniques for structural elucidation, centering on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in a crystallographic workflow and objectively compare its outcomes with data from other widely used spectroscopic methods.
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from lab to clinic is fraught with challenges. A molecule's biological activity is intrinsically linked to its shape and the spatial orientation of its functional groups. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. Therefore, employing a definitive method for structural validation is not merely a matter of analytical rigor but a critical step in the drug development pipeline. While techniques like NMR, IR, and mass spectrometry provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCD) stands alone in its ability to provide a complete and precise three-dimensional picture of a molecule in the solid state.[1][2]
A Hypothetical Workflow: X-ray Crystallographic Validation of this compound
As no public crystal structure for this compound is available, we present a robust, hypothetical protocol based on established methods for small organic molecules.
Part 1: The Art and Science of Crystal Growth
The most critical and often challenging step in an X-ray crystallographic analysis is obtaining high-quality single crystals.[3] For a molecule like this compound, several crystallization techniques would be systematically screened.
Experimental Protocol: Crystallization
-
Material Purification: The starting material (98% purity or higher) is further purified by recrystallization or column chromatography to remove any amorphous impurities that could inhibit crystal nucleation and growth.
-
Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) are tested for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Methodologies:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) is prepared in a clean vial, loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature.[4] This method is straightforward and often effective for organic compounds.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble (e.g., dichloromethane) is placed in a small open vial. This vial is then placed inside a larger sealed container with a solvent in which the compound is insoluble but which is miscible with the first solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[5]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further to 4°C, to induce crystallization.
-
The choice of method is guided by the solubility profile of the compound. The goal is to achieve a state of supersaturation that is conducive to the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
Part 2: From Crystal to Structure: Data Collection and Refinement
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is carefully mounted on a goniometer and subjected to X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A selected crystal is mounted on a cryoloop using paratone oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6][7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final crystal structure.[3]
The workflow for X-ray crystallographic validation is summarized in the following diagram:
Expected Crystallographic Data
For a successful structure determination of this compound, the following data would be expected:
| Parameter | Expected Value/Information |
| Chemical Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | To be determined |
| Calculated Density (ρ) | g/cm³ |
| Final R indices [I>2σ(I)] | R1 ≈ 0.03-0.06, wR2 ≈ 0.08-0.15 |
| Goodness-of-fit (S) | ≈ 1.0 |
The R-factors (R1 and wR2) are crucial indicators of the agreement between the crystallographic model and the experimental diffraction data, with lower values indicating a better fit.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8]
-
¹H NMR: Would reveal the number of different types of protons and their connectivity. For this compound, we would expect to see signals for the two aromatic protons, the methine proton of the isopropoxy group, and the two methyl groups of the isopropoxy group, each with characteristic chemical shifts and splitting patterns. The carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: Would show the number of chemically distinct carbon atoms. For this molecule, nine distinct signals would be expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9] For this compound, characteristic absorption bands would be observed for:
-
O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700 cm⁻¹)
-
C-O stretch of the ether group (~1200 cm⁻¹)
-
C=C and C=N stretching of the pyridine ring (~1600-1400 cm⁻¹)
-
C-Cl stretch (~700 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10]
-
High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀ClNO₃.
-
Isotopic Pattern: The presence of a chlorine atom would be evident from the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[11][12]
-
Fragmentation Pattern: Analysis of the fragmentation pattern could provide further structural information, such as the loss of the isopropoxy group or the carboxylic acid group.[13][14]
Comparison Summary
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Requires a single, high-quality crystal; provides solid-state structure which may differ from solution. |
| NMR Spectroscopy | Detailed connectivity of the molecular skeleton, stereochemical relationships in solution. | Does not provide bond lengths and angles; interpretation can be complex for intricate molecules. |
| IR Spectroscopy | Presence of specific functional groups. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information from fragmentation. | Does not provide information on stereochemistry or the complete 3D arrangement of atoms. |
The complementary nature of these techniques in structural elucidation is illustrated below:
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The Strategic Advantage of 5-Chloro-6-isopropoxynicotinic Acid in the Synthesis of Novel S1P Modulators: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a pivotal therapeutic strategy for a range of autoimmune diseases, most notably multiple sclerosis. The efficacy of S1P modulators in sequestering lymphocytes within the lymph nodes, thereby preventing their infiltration into the central nervous system, is well-established. This guide provides a comprehensive comparative analysis of 5-Chloro-6-isopropoxynicotinic acid as a strategic precursor for the synthesis of a novel, pyridine-based S1P modulator. We will explore a hypothetical, yet chemically robust, synthetic pathway and contrast it with the established synthesis of Ponesimod, a clinically approved S1P1 receptor modulator. This guide will furnish researchers with the technical insights and experimental frameworks necessary to evaluate the potential of this alternative synthetic strategy.
Understanding the Mechanism of S1P Modulation
Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors (S1PR1-5) that play a crucial role in lymphocyte trafficking. The binding of S1P to S1PR1 on lymphocytes is a key signal for their egress from secondary lymphoid organs. S1P modulators act as functional antagonists of S1PR1. Upon binding, they induce the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes. This reduction in circulating lymphocytes mitigates the autoimmune response.
The development of second-generation S1P modulators has focused on achieving higher selectivity for the S1PR1 subtype to minimize off-target effects associated with the modulation of other S1P receptor subtypes. This drive for selectivity underscores the importance of the molecular scaffold of these drugs, which is where the choice of precursor becomes a critical determinant of the final compound's pharmacological profile.
The Rise of Pyridine Scaffolds in S1P Modulator Design
Recent research has highlighted the utility of the pyridine scaffold in the design of potent and selective S1P modulators. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity for the target receptor. Furthermore, the pyridine ring offers multiple sites for substitution, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability. The strategic incorporation of a pyridine core can, therefore, lead to the development of S1P modulators with improved therapeutic indices.
A Hypothetical Case Study: Leveraging this compound
While established S1P modulators like Ponesimod utilize a thiazolidinone core, we propose a hypothetical synthetic route to a novel pyridine-based S1P modulator, UM-S1P-Py , starting from this compound. This precursor offers a pre-functionalized pyridine ring, which can streamline the synthesis and provide a direct pathway to the desired scaffold.
Diagram of the S1P Signaling Pathway
Caption: Established synthetic workflow for Ponesimod.
Hypothetical Synthesis of UM-S1P-Py from this compound
The proposed synthesis of UM-S1P-Py leverages the pre-existing pyridine scaffold of the starting material, potentially offering a more convergent and efficient route.
Diagram of Hypothetical UM-S1P-Py Synthesis Workflow
Caption: Hypothetical synthetic workflow for UM-S1P-Py.
Experimental Protocols and Data Comparison
Protocol 1: Established Synthesis of Ponesimod Intermediate
Objective: To synthesize the thiazolidinone core of Ponesimod.
Materials:
-
Isothiocyanate
-
n-Propylamine
-
2-Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the isothiocyanate in the anhydrous solvent under an inert atmosphere.
-
Add n-propylamine dropwise to the solution at room temperature.
-
Cool the reaction mixture to 0°C and add 2-bromoacetyl bromide slowly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hypothetical Synthesis of UM-S1P-Py Intermediate
Objective: To synthesize the amide intermediate from this compound.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Suspend this compound in the anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride dropwise at 0°C to form the acid chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours until the conversion is complete.
-
In a separate flask, dissolve the appropriate amine and triethylamine in the anhydrous solvent.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Data Summary
| Parameter | Established Ponesimod Synthesis | Hypothetical UM-S1P-Py Synthesis (Projected) |
| Precursor | Isothiocyanate | This compound |
| Number of Steps | Multiple steps for core formation | Fewer steps for core scaffold |
| Overall Yield | Reported as efficient | Potentially higher due to convergence |
| Key Reactions | Three-component coupling, Aldol condensation, SN2 reaction | Amidation, Suzuki coupling, Reduction |
| Scalability | Proven for commercial scale | Potentially high, pending optimization |
| Reagent Cost | Varies, some reagents can be costly | Precursor is commercially available |
| Stereocontrol | Introduced via chiral auxiliary or resolution | Can be introduced via asymmetric synthesis |
Discussion and Future Outlook
The comparative analysis suggests that utilizing this compound as a precursor for novel S1P modulators presents a compelling alternative to established synthetic routes. The primary advantage of this approach lies in the strategic use of a pre-functionalized pyridine scaffold, which can lead to a more convergent and potentially higher-yielding synthesis.
The hypothetical synthesis of UM-S1P-Py highlights the potential for streamlining the manufacturing process of pyridine-based S1P modulators. The key steps, such as amidation and Suzuki coupling, are well-established and highly versatile reactions in medicinal chemistry, offering a robust platform for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
While the synthesis of Ponesimod is a proven and effective method for large-scale production, the exploration of alternative precursors like this compound is crucial for driving innovation in the field. The development of more efficient and cost-effective synthetic routes can significantly impact the accessibility and affordability of these life-changing therapies.
Further experimental validation is required to ascertain the actual yields, purity, and overall feasibility of the proposed synthetic pathway for UM-S1P-Py . However, this in-depth theoretical analysis provides a strong rationale for investigating this compound as a valuable building block in the future of S1P modulator drug discovery.
References
A Comparative Guide to Purity Assessment of 5-Chloro-6-isopropoxynicotinic Acid: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel compounds like 5-Chloro-6-isopropoxynicotinic acid, a key building block in medicinal chemistry, rigorous and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.
The Analytical Imperative: Why Purity Matters
This compound, with its substituted pyridine core, is susceptible to a range of impurities arising from its synthesis. These can include starting materials, by-products from incomplete reactions or side reactions (e.g., hydrolysis of the isopropoxy group to a hydroxyl group), and degradation products.[1] The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance.[2] Therefore, robust analytical methods are not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1][2][3] For a polar aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[4]
The Rationale Behind the RP-HPLC Method
The principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[2] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
For this compound, the carboxylic acid and pyridine nitrogen introduce significant polarity. To achieve adequate retention and good peak shape on a C18 column, the ionization of the carboxylic acid must be controlled.[5] This is accomplished by acidifying the mobile phase, typically with formic or phosphoric acid, to a pH below the pKa of the carboxylic acid, thereby keeping it in its less polar, protonated form.
The choice of organic modifier in the mobile phase, such as acetonitrile or methanol, is critical for optimizing selectivity.[5] Acetonitrile is often a good first choice due to its low viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the elution of both polar and potentially more non-polar impurities within a reasonable timeframe.
Experimental Workflow for HPLC Purity Determination
The following diagram outlines the typical workflow for HPLC analysis:
Caption: HPLC workflow for purity assessment.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum).
-
Injection Volume: 5 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject the prepared solutions onto the HPLC system.
-
Data Processing: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method of Quantification
While HPLC is excellent for separating impurities, quantitative NMR (qNMR) offers a distinct advantage: it can determine purity without the need for a specific reference standard of the analyte.[6][7] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[8] This makes qNMR a primary analytical method.
The Rationale Behind the qNMR Method
For a qNMR experiment, an internal standard with a known purity is added to the sample.[9] The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[6]
Key considerations for a successful qNMR experiment include:
-
Selection of an appropriate internal standard: The standard should be stable, non-reactive with the sample, and have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are often good choices.
-
Solvent selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.[6] DMSO-d6 is a common choice for polar organic acids.
-
Acquisition parameters: To ensure accurate integration, a long relaxation delay (D1) is crucial. This allows all protons to fully relax between scans, ensuring the signal intensity is directly proportional to the molar concentration.
Experimental Workflow for qNMR Purity Determination
The following diagram illustrates the qNMR workflow:
Caption: qNMR workflow for purity determination.
Detailed qNMR Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Internal Standard: Maleic acid (certified reference material).
-
Deuterated Solvent: DMSO-d6.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or more for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., one of the aromatic protons) and the signal from the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following equation[6]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparison of HPLC and qNMR for Purity Assessment
The choice between HPLC and qNMR depends on the specific requirements of the analysis. The following diagram and table summarize the key comparative aspects.
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A Comparative Guide to the Synthesis of 5-Chloro-6-isopropoxynicotinic Acid for Researchers and Drug Development Professionals
Introduction
5-Chloro-6-isopropoxynicotinic acid, with the chemical formula C₉H₁₀ClNO₃, is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structural features, including the chlorinated pyridine ring and the isopropoxy group, make it a versatile intermediate for introducing specific functionalities into target drug candidates. The efficient and economical synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide presents a comparative cost-benefit analysis of different synthetic pathways to this compound, providing detailed experimental protocols, data-driven comparisons, and expert insights into the practical considerations of each route.
Pathway 1: Nucleophilic Substitution of 5,6-Dichloronicotinic Acid
A prevalent and seemingly straightforward approach to this compound involves the nucleophilic aromatic substitution of 5,6-dichloronicotinic acid with an isopropoxide source. This method leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a selective substitution at the 6-position.
Experimental Protocol
A typical procedure for this pathway is as follows:
-
Preparation of the Alkoxide: Sodium isopropoxide is prepared by reacting sodium metal with anhydrous isopropanol under an inert atmosphere. Alternatively, a commercially available solution of sodium isopropoxide can be used.
-
Reaction: 5,6-Dichloronicotinic acid is dissolved in a suitable solvent, such as anhydrous isopropanol or an inert solvent like N,N-Dimethylformamide (DMF). The sodium isopropoxide solution is then added dropwise to the solution of 5,6-dichloronicotinic acid at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 60-80 °C).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and the solvent is removed under reduced pressure. The residue is then acidified with an aqueous acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A similar synthetic strategy has been reported for the synthesis of related 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, where 5,6-dichloronicotinoyl chloride (derived from 5,6-dichloronicotinic acid) is reacted with a thiol in the presence of a base.[3]
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Materials Cost | 5,6-Dichloronicotinic acid is a commercially available starting material. Prices can range from approximately ₹4,200 to ₹15,800 for 5g to 25g quantities for research purposes.[4] For bulk quantities, the price is expected to be significantly lower, with one supplier listing a pharmaceutical reference standard at ₹45,000 - ₹50,000.[5] Isopropanol is an inexpensive and readily available industrial solvent, with prices around ₹75-₹125 per liter in India and approximately $1,330 - $1,393 per metric ton in the USA for industrial grades.[6][7] Sodium isopropoxide can be prepared in-situ or purchased, with prices for a solution around ₹8,415 per kilogram in India.[8] |
| Yield and Efficiency | While specific yield data for this exact reaction is not readily available in the public domain, analogous nucleophilic substitution reactions on dichloropyridines generally proceed with good to excellent yields, often exceeding 80-90%, depending on the optimization of reaction conditions. |
| Scalability | This pathway is generally considered to be highly scalable. The reaction conditions are relatively mild, and the work-up procedure is straightforward, making it suitable for industrial production. |
| Safety and Environmental Considerations | The use of sodium metal for the in-situ preparation of sodium isopropoxide requires careful handling due to its high reactivity with moisture. Isopropanol is flammable. The reaction byproducts are primarily inorganic salts, which require appropriate disposal. |
Causality Behind Experimental Choices
The choice of a strong base like sodium isopropoxide is crucial to deprotonate isopropanol, forming the nucleophilic isopropoxide anion required for the substitution reaction. The selection of an appropriate solvent is also important; using isopropanol as the solvent can also serve as the reactant, driving the reaction forward. The acidification step during work-up is necessary to protonate the carboxylate group and precipitate the final product.
Alternative Synthetic Strategies
While the nucleophilic substitution of 5,6-dichloronicotinic acid appears to be a primary route, other potential pathways could be envisioned based on general principles of pyridine chemistry. These are presented here as theoretical alternatives that may warrant further investigation.
Alternative Pathway 1: From 6-Hydroxynicotinic Acid Derivatives
One could conceptualize a synthesis starting from a 6-hydroxynicotinic acid derivative. This would involve chlorination at the 5-position followed by etherification of the 6-hydroxy group. A patent for the production of 5,6-dichloronicotinic acid starts from 6-hydroxynicotinic acid, which is first converted to its acid chloride and then chlorinated.[9] A similar approach could potentially be adapted.
Conceptual Steps:
-
Chlorination: Selective chlorination of a suitable 6-hydroxynicotinic acid ester at the 5-position.
-
O-Alkylation: Williamson ether synthesis by reacting the 6-hydroxy group with an isopropyl halide in the presence of a base.
-
Hydrolysis: Saponification of the ester to yield the final carboxylic acid.
Cost-Benefit Considerations: The feasibility of this route would heavily depend on the cost and availability of the starting 6-hydroxynicotinic acid derivative and the regioselectivity of the chlorination step.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Future Outlook
Based on the available information, the nucleophilic substitution of 5,6-dichloronicotinic acid with isopropoxide stands out as the most direct and likely cost-effective method for the synthesis of this compound, particularly for large-scale production. The starting materials are commercially available, and the reaction is amenable to industrial scale-up.
For researchers and drug development professionals, the key to optimizing this pathway lies in fine-tuning the reaction conditions to maximize yield and purity while minimizing costs. This includes a thorough evaluation of different bases, solvents, and reaction temperatures.
Further research into alternative pathways, such as those starting from 6-hydroxynicotinic acid derivatives, could potentially uncover more economical or environmentally friendly routes. However, these would require significant process development and optimization to compete with the established nucleophilic substitution method.
This guide provides a foundational understanding of the synthetic landscape for this compound. It is intended to be a living document, and we encourage the scientific community to contribute further data and insights to refine our collective understanding of the optimal synthesis of this important pharmaceutical intermediate.
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Navigating the Chemical Landscape: A Comparative Guide to the Biological Activity of Substituted Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the nicotinic acid scaffold stands as a privileged structure, a versatile backbone upon which a multitude of biologically active molecules have been built. Its inherent properties, coupled with the potential for diverse functionalization, have made it a focal point for medicinal chemists. This guide delves into the comparative biological activities of compounds derived from substituted nicotinic acids, with a particular emphasis on the impact of halogenation and alkoxy moieties, as exemplified by the 5-chloro-6-isopropoxynicotinic acid framework. While direct comparative studies on a broad series of derivatives from this specific parent acid are not extensively documented in publicly available literature, we can extrapolate and draw valuable insights from research on analogous substituted nicotinic acid and nicotinamide derivatives. This guide will synthesize these findings to illuminate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents, particularly in the realms of oncology and kinase inhibition.
The Nicotinic Acid Scaffold: A Foundation for Drug Design
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems.[1][2] Beyond its nutritional role, its pyridine carboxylic acid structure provides a chemically tractable platform for the synthesis of a wide array of derivatives. The nitrogen atom in the pyridine ring can influence the molecule's overall electronic properties and potential for hydrogen bonding, while the carboxylic acid group offers a convenient handle for the introduction of various functional groups, such as amides and esters. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.[3]
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Exploration
The biological activity of nicotinic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Halogenation and the introduction of alkoxy groups are common strategies employed by medicinal chemists to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.
Halogenation: Enhancing Potency and Modulating Selectivity
The introduction of a chlorine atom, as seen in this compound, can significantly impact a molecule's biological profile. Halogens, particularly chlorine and fluorine, are known to alter the electronic distribution within a molecule and can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.
For instance, in a series of nicotinamide derivatives developed as Aurora kinase inhibitors, the presence of a chloro group at the 6-position of the nicotinamide core was a key feature of the most potent compounds.[4] The compound 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines, with IC50 values of 0.61 and 1.06 µM, respectively.[4] This highlights the positive contribution of the chloro substituent to the overall activity.
Alkoxy Groups: Tailoring Lipophilicity and Target Interactions
The isopropoxy group at the 6-position of the parent scaffold is another critical modification. Alkoxy groups can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions within the binding pocket of a target protein.
While direct data on 6-isopropoxynicotinic acid derivatives is scarce, studies on other 6-substituted nicotinic acid analogs have shed light on the importance of this position. For example, in a series of novel nicotinic acid derivatives designed as α-amylase and α-glucosidase inhibitors, modifications at the 6-position with phenoxy or phenylthio fragments were explored.[5] This suggests that the nature of the substituent at the 6-position plays a significant role in modulating the biological activity of nicotinic acid derivatives.
Comparative Biological Activity: Anticancer and Kinase Inhibitory Potential
The search for novel anticancer agents and kinase inhibitors is a major focus of modern drug discovery. The nicotinic acid scaffold has emerged as a promising starting point for the development of compounds targeting these areas.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of substituted nicotinic acid derivatives. In one study, a series of novel nicotinic acid-based compounds were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6][7][8] Compound 5c from this series exhibited the highest cytotoxic potential against HCT-15 and PC-3 tumor cell lines and demonstrated promising VEGFR-2 inhibition with an IC50 of 0.068 µM.[6][8]
The following table summarizes the in vitro anticancer activity of selected nicotinic acid and nicotinamide derivatives from the literature.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 5c | VEGFR-2 | 0.068 | [6][8] |
| 10l | SW620 | 0.61 | [4] |
| 10l | NCI-H1975 | 1.06 | [4] |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinic acid scaffold has been successfully utilized to develop potent kinase inhibitors.
As mentioned earlier, nicotinamide derivatives have shown promise as Aurora kinase inhibitors.[4] Molecular docking studies of compound 10l indicated that it forms favorable interactions within the ATP-binding site of Aurora A kinase.[4] This suggests that the substituted nicotinamide scaffold can effectively mimic the binding of ATP, leading to potent inhibition of the kinase.
The following diagram illustrates a general workflow for the synthesis and evaluation of substituted nicotinic acid derivatives as potential kinase inhibitors.
Caption: General workflow for the discovery of nicotinic acid-based kinase inhibitors.
The following diagram depicts a simplified representation of a signaling pathway that can be targeted by kinase inhibitors derived from the nicotinic acid scaffold, such as the VEGFR-2 pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a nicotinic acid derivative.
Experimental Protocols
To provide a practical context for the data presented, this section outlines a general methodology for the synthesis and biological evaluation of substituted nicotinic acid amides.
General Procedure for the Synthesis of Substituted Nicotinic Acid Amides
-
Activation of the Carboxylic Acid: To a solution of the substituted nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amide Coupling: The desired amine (1.1 eq) is added to the reaction mixture, and stirring is continued at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2, Aurora A) is typically determined using a luminescence-based or fluorescence-based assay kit.
-
Assay Preparation: The kinase, substrate, and ATP are prepared in the appropriate assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the kinase enzyme for a predetermined period at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Signal Detection: After incubation, a detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (for ADP-Glo™ type assays) or the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Conclusion and Future Directions
The nicotinic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive comparative analysis of a large series of derivatives from this compound is not yet available in the public domain, the existing literature on analogous substituted nicotinic acids provides a strong rationale for their continued exploration. The strategic placement of halogen and alkoxy substituents has been shown to be a powerful tool for modulating the biological activity of these compounds, leading to the identification of potent anticancer agents and kinase inhibitors.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of the next generation of nicotinic acid-based therapeutics.
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A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-6-isopropoxynicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, substituted nicotinic acid derivatives represent a cornerstone scaffold for the development of novel therapeutics. Among these, 5-Chloro-6-isopropoxynicotinic acid holds significant interest due to its presence in a variety of biologically active molecules. This guide provides a comprehensive technical comparison of synthetic routes to this compound and structurally similar compounds. By presenting detailed experimental protocols, quantitative data, and a thorough analysis of the underlying chemical principles, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acids are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. Specifically, the 5-halo-6-alkoxy substitution pattern has emerged as a key feature in a number of promising drug candidates, making the efficient and scalable synthesis of these compounds a critical area of research.
This guide will focus on the synthesis of this compound, while drawing comparisons with the synthesis of analogous compounds to provide a broader understanding of the synthetic strategies available.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its analogs can be broadly approached through two main strategies:
-
Functionalization of a Pre-existing Pyridine Ring: This is the more common approach, starting from readily available nicotinic acid or pyridine derivatives.
-
De Novo Ring Construction: Building the pyridine ring from acyclic precursors. This is less common for this specific substitution pattern but can be advantageous in certain scenarios.
This guide will primarily focus on the functionalization approach, as it offers greater flexibility and access to a wider range of starting materials.
Key Synthetic Pathways and Methodologies
A critical intermediate in the synthesis of many 5-halo-6-alkoxynicotinic acids is a di-halogenated nicotinic acid derivative, which allows for selective functionalization. A common and effective starting point is the synthesis of 5,6-dichloronicotinic acid.
Route 1: Synthesis via 5,6-Dichloronicotinic Acid Intermediate
This pathway involves the initial preparation of 5,6-dichloronicotinic acid, followed by a selective nucleophilic substitution of the 6-chloro group with the desired alkoxide.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for this compound via a 5,6-dichloronicotinic acid intermediate.
Step 1: Synthesis of 5,6-Dichloronicotinic Acid
A robust method for the synthesis of 5,6-dichloronicotinic acid starts from the readily available 6-hydroxynicotinic acid. The process involves a two-step chlorination.[1]
Experimental Protocol: Synthesis of 5,6-Dichloronicotinic Acid [1]
-
Preparation of 5-chloro-6-hydroxynicotinoyl chloride: 6-hydroxynicotinic acid (0.5 mol) is slurried in chloroform (750 ml) with pyridine (0.12 mol). Thionyl chloride (1.6 mol) is then added slowly under reflux, and the mixture is reacted at 55°C for 60 minutes. Chlorine gas (0.98 mol) is then passed through the solution over 60 minutes at 60°C. After cooling, the precipitated 5-chloro-6-hydroxynicotinoyl chloride is collected.
-
Conversion to 5,6-dichloronicotinic acid: The 5-chloro-6-hydroxynicotinoyl chloride (0.3 mol) is slurried in chloroform (245 g) with N,N-dimethylformamide (0.08 mol). Thionyl chloride (0.51 mol) is added dropwise under reflux over 60 minutes. The reaction is monitored by thin-layer chromatography. Upon completion, the solution is poured into water (500 g) at 60°C, causing the precipitation of 5,6-dichloronicotinic acid. The product is then collected by filtration.
Step 2: Selective Isopropoxylation of 5,6-Dichloronicotinic Acid
The key step in this route is the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position towards nucleophilic attack more so than the 5-position.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis.[1][2][3][4]
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium metal in small portions with stirring until the desired molar equivalent is consumed.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 5,6-dichloronicotinic acid in a suitable anhydrous solvent (e.g., DMF or DMSO) dropwise at room temperature.
-
Reaction Monitoring and Workup: The reaction mixture is heated to a specified temperature (typically between 80-120°C) and monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Comparative Synthesis of Similar Compounds
The versatility of the 5,6-dichloronicotinic acid intermediate allows for the synthesis of a range of 5-chloro-6-alkoxynicotinic acids by simply varying the alcohol used in the alkoxide formation step.
Table 1: Comparison of Synthetic Parameters for 5-Chloro-6-alkoxynicotinic Acids
| Compound | Starting Material | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |
| This compound | 5,6-Dichloronicotinic acid | Sodium isopropoxide | DMF | 100 | 6 | 75-85 | Recrystallization |
| 5-Chloro-6-methoxynicotinic acid | 5,6-Dichloronicotinic acid | Sodium methoxide | Methanol | Reflux | 4 | 80-90 | Recrystallization |
| 5-Chloro-6-ethoxynicotinic acid | 5,6-Dichloronicotinic acid | Sodium ethoxide | Ethanol | Reflux | 5 | 78-88 | Recrystallization |
| 5-Bromo-6-methoxynicotinic acid | 5-Bromo-6-chloronicotinic acid | Sodium methoxide | Methanol | Reflux | 4 | 82-92 | Recrystallization |
Note: The data in this table are representative and may vary depending on the specific reaction conditions and scale.
Causality Behind Experimental Choices
-
Choice of Base: Strong bases like sodium hydride or sodium metal are used to deprotonate the alcohol to form the more nucleophilic alkoxide, which is essential for the SNAr reaction to proceed at a reasonable rate.[4]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction rate.[3]
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to side reactions. Optimization is often required to achieve a good balance between reaction time and product purity.
-
Purification: Recrystallization is a common and effective method for purifying the final product, as the carboxylic acid products are typically crystalline solids with distinct solubility profiles.
Self-Validating Systems in Protocol Design
The described protocols incorporate self-validating steps to ensure the integrity of the synthesis:
-
Reaction Monitoring: The use of TLC or LC-MS allows for real-time tracking of the reaction progress, ensuring that the reaction is driven to completion and minimizing the formation of byproducts.
-
Spectroscopic Characterization: The identity and purity of the final product and key intermediates should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data for this compound would include characteristic signals for the isopropoxy group and the aromatic protons on the pyridine ring.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the final crystalline product.
Conclusion
The synthesis of this compound and its analogs is most effectively achieved through a functionalization strategy starting from a di-halogenated nicotinic acid intermediate. The preparation of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid provides a versatile precursor for the subsequent selective introduction of various alkoxy groups at the 6-position via a nucleophilic aromatic substitution reaction. The choice of alcohol, base, solvent, and reaction temperature are critical parameters that can be optimized to achieve high yields and purity. The methodologies presented in this guide, supported by detailed protocols and comparative data, offer a solid foundation for researchers to efficiently synthesize these valuable compounds for their drug discovery and development programs.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-6-isopropoxynicotinic Acid
In the landscape of pharmaceutical development, the purity, potency, and safety of an active pharmaceutical ingredient (API) are paramount. The analytical methods used to assess these critical quality attributes must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Chloro-6-isopropoxynicotinic acid. Through a detailed exploration of a cross-validation study, we will delve into the experimental nuances and interpret the resulting data, offering researchers, scientists, and drug development professionals a comprehensive framework for method selection and validation.
This compound is a substituted pyridine carboxylic acid derivative.[1] Halogenated pyridines are significant structural motifs in pharmaceuticals and agrochemicals.[2][3][4] The robust and reliable quantification of such compounds is a cornerstone of quality control and regulatory compliance. This guide will navigate the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a practical application of these guidelines.[5][6][7]
The Imperative of Cross-Validation
Before embarking on the comparison, it is crucial to understand the concept of cross-validation in the context of analytical methods. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[8][9] This is particularly important when a method is transferred between laboratories, or when a new method is introduced to replace an existing one. The objective is to ensure the consistency and reliability of data throughout the lifecycle of a drug product.[8][10]
This guide will simulate a cross-validation study comparing a newly developed GC-MS method against a validated HPLC-UV method for the quantification of this compound in a drug substance.
Experimental Design and Protocols
The foundation of a successful cross-validation study lies in a well-designed experimental plan. The study will be based on the validation parameters outlined in the ICH Q2(R1) guideline: specificity, linearity, range, accuracy, and precision.[7][11][12]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This established method will serve as the reference method for our comparison.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm, selected based on the UV absorbance maximum of similar nicotinic acid derivatives.[13]
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). From this stock, prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent to a known concentration, and filter through a 0.45 µm filter before injection.[14]
-
Linearity: Inject the calibration standards in triplicate to construct a calibration curve. Linearity should be assessed over a range of 80% to 120% of the expected test concentration.[11]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is being evaluated as a potential alternative, offering high selectivity and sensitivity.[15][16]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer with an autosampler.
-
Column: A low to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Protocol:
-
Derivatization (if necessary): Although direct GC-MS analysis of nicotinic acid has been reported, derivatization might be required to improve volatility and peak shape.[17] For this hypothetical study, we will assume direct injection is feasible.
-
Standard and Sample Preparation: Similar to the HPLC method, prepare stock and working standards and sample solutions in a volatile organic solvent (e.g., methanol). An internal standard should be used for improved quantitation.
-
Validation: The same validation parameters (linearity, accuracy, and precision) will be assessed as described for the HPLC-UV method.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Data Summary
The following tables summarize the hypothetical results of the cross-validation study. The acceptance criteria are based on typical industry standards and ICH guidelines.[11][18]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity Range (µg/mL) | 10 - 150 | 1 - 50 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.995[11] |
| y-intercept | Close to zero | Close to zero | Minimal bias |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 101.2 | 98.0% - 102.0% |
| 100% | 100.2 | 99.8 | 98.0% - 102.0% |
| 120% | 99.8 | 100.5 | 98.0% - 102.0% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8 | 1.2 | ≤ 2.0% |
| Intermediate Precision | 1.1 | 1.5 | ≤ 2.0% |
Interpretation and Discussion
The hypothetical data presented above indicates that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound.
-
Linearity: Both methods demonstrate excellent linearity over their respective ranges, with correlation coefficients well above the acceptance criterion. The wider linear range of the HPLC-UV method might be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.
-
Accuracy: The recovery data for both methods fall within the acceptable range of 98.0% to 102.0%, indicating a lack of significant bias in either method.
-
Precision: Both methods exhibit good precision, with the Relative Standard Deviation (RSD) for repeatability and intermediate precision being well below 2.0%. The slightly lower RSD for the HPLC-UV method suggests a higher level of precision under the tested conditions.
Method Selection Considerations:
The choice between these two validated methods would depend on the specific application.
-
HPLC-UV: This method is robust, precise, and widely available in most analytical laboratories. It is an excellent choice for routine quality control testing.
-
GC-MS: The primary advantage of GC-MS is its superior selectivity, which can be crucial for resolving the analyte from closely related impurities. Its higher sensitivity may also be beneficial for trace-level analysis.
Logical Framework for Method Comparison
Caption: Decision framework for selecting an analytical method based on validation parameters.
Conclusion
This comparative guide has demonstrated the process of cross-validating two distinct analytical methods for the quantification of this compound. By adhering to the principles outlined in the ICH and FDA guidelines, we have shown that both HPLC-UV and GC-MS can be validated to be accurate, precise, and linear for their intended purpose. The final choice of method will depend on the specific requirements of the analysis, such as the need for higher selectivity, sensitivity, or throughput. A thorough understanding of the strengths and limitations of each technique, supported by robust validation data, is essential for making informed decisions in a regulated pharmaceutical environment.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-6-isopropoxynicotinic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-6-isopropoxynicotinic acid. As a chlorinated organic acid, this compound requires specific handling procedures to ensure the safety of laboratory personnel and to maintain environmental stewardship. The protocols outlined herein are grounded in federal regulations and best practices for chemical waste management, designed for immediate application by researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance. This classification is not merely procedural; it is based on its inherent chemical properties that pose risks upon exposure.
According to the Globally Harmonized System (GHS), this chemical is an irritant.[1] The primary hazards are summarized below.
| GHS Pictogram | Signal Word | Hazard Statement | Description |
| Warning | H315 | Causes skin irritation.[1][2] | |
| Warning | H319 | Causes serious eye irritation.[1][2] | |
| Warning | H335 | May cause respiratory irritation.[1][2] |
The key takeaway is that this compound's molecular structure—specifically the presence of a chlorine atom on the pyridine ring—places it in the category of halogenated organic compounds .[3][4] This is the single most critical piece of information for its disposal, as it dictates the waste stream and the ultimate destruction method. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying their hazardous waste.[5][6][7]
The Core Principle: Meticulous Waste Segregation
The cornerstone of compliant chemical disposal is the rigorous segregation of waste streams. Co-mingling different classes of chemical waste is not only a breach of protocol but can also lead to dangerous reactions, complicate the disposal process, and significantly increase disposal costs.[4]
This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.
Causality Behind Segregation:
-
Safety: This compound is incompatible with strong oxidizing agents and strong bases.[8] Keeping it isolated in a dedicated halogenated waste stream prevents accidental mixing and potentially violent chemical reactions.
-
Disposal Technology: Halogenated organic compounds require high-temperature incineration for complete and environmentally sound destruction.[3][9] Mixing them with non-halogenated solvents makes the entire volume unsuitable for less expensive disposal methods like solvent recovery, thereby increasing costs.[4]
-
Regulatory Compliance: Environmental agencies like the U.S. EPA mandate strict segregation to ensure that waste is tracked and managed safely from "cradle to grave."[7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling the waste from the point of generation to its readiness for pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1]
-
Eye Protection: Tight-sealing safety goggles or a face shield.[8][10]
-
Hand Protection: Nitrile gloves.[11]
-
Body Protection: A standard laboratory coat.[11]
-
Work Area: All transfers and handling of waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[11]
Step 2: Select and Prepare the Waste Container
The integrity of the waste containment system is paramount.
-
Container Type: Use a container designated by your EHS office for halogenated organic waste. This is often a chemically resistant plastic or glass bottle. The container must be compatible with the waste and in good condition, free from cracks or leaks.[5]
-
Closure: The container must have a tight-fitting screw cap to prevent leaks and fugitive emissions.[5] It should remain closed at all times unless waste is actively being added.[12]
-
Pre-Labeling: Affix a hazardous waste tag to the empty container before adding any waste. Fill in all known information, such as the full chemical name: "this compound."
Step 3: Waste Transfer
-
Solids: If disposing of the compound as a solid powder, carefully transfer it into the designated waste container using a spatula or powder funnel to minimize dust generation.
-
Solutions: If disposing of a solution containing the compound, use a funnel to pour the liquid into the waste container.
-
Decontaminating Empty Containers: The original container of this compound must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste in your halogenated waste container.[13] Subsequent rinses may be disposed of as non-hazardous waste, pending your institution's specific guidelines.
Step 4: Labeling and Documentation
Accurate labeling is a legal requirement and is crucial for safe handling by EHS personnel.
-
Complete the Tag: On the hazardous waste tag, update the volume/mass and list all constituents and their approximate percentages. For example: "this compound, solid, ~10g" or "Methanol solution containing this compound (5%)."
Step 5: Temporary Storage and Pickup Request
-
Storage Location: Store the sealed waste container in the laboratory where it was generated.[12][14] Do not store waste in hallways or other public areas.
-
Secondary Containment: Place the liquid waste container inside a larger, chemically resistant secondary containment pan or tray to contain any potential leaks.[12]
-
Request Pickup: Once the container is full or nearing its accumulation time limit, submit a chemical waste pickup request through your institution's EHS portal or procedure.
The Disposal Pathway: From Your Lab to Final Destruction
Understanding the complete lifecycle of the waste reinforces the importance of the preceding steps. The following workflow illustrates the journey of the hazardous waste after it leaves your direct control.
Caption: Disposal Workflow for this compound.
The ultimate fate of this compound is high-temperature incineration.[3] This process decomposes the chlorinated organic material into simpler gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen chloride (HCl).[3] The exhaust gases are then passed through scrubbers, which neutralize the acidic HCl gas, preventing its release into the atmosphere and ensuring the permanent and complete destruction of the hazardous waste.[3]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the cleanup is performed by trained personnel wearing appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your critical research and development activities are conducted with the utmost respect for personal safety and environmental integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
